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  • Product: Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide
  • CAS: 1375472-52-8

Core Science & Biosynthesis

Foundational

Benzyl(4-bromobutyl)(propan-2-yl)amine Hydrobromide: A Versatile Bifunctional Synthon in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on highly optimized, bifunctional building blocks. Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide (CAS: 13...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on highly optimized, bifunctional building blocks. Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide (CAS: 1375472-52-8) is a premier example of such a synthon[1]. Featuring a reactive electrophilic tail, a sterically tuned tertiary amine core, and an orthogonal protecting group, this molecule is engineered to install lipophilic basic side-chains into drug candidates in a single synthetic step. This technical whitepaper explores the structural causality, stability dynamics, and experimental workflows necessary to leverage this compound effectively in drug discovery and development.

Physicochemical Properties & Structural Analysis

Understanding the structural components of this molecule is critical for predicting its behavior in complex synthetic environments. The molecule is carefully designed to balance reactivity with stability.

Quantitative Data Summary
PropertyValue
Chemical Name Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide
CAS Number 1375472-52-8
Molecular Formula C₁₄H₂₃Br₂N (Salt) / C₁₄H₂₂BrN (Free Base)
Molecular Weight 365.15 g/mol (Salt)
Physical State Solid (Crystalline Powder)
Primary Reactivity Electrophilic alkylating agent (Sₙ2)
Structural Causality
  • The 4-Bromobutyl Chain: Acts as the primary electrophilic site. The terminal bromide is an excellent leaving group, primed for nucleophilic substitution (Sₙ2) by phenols, thiols, or primary/secondary amines.

  • The Isopropyl (Propan-2-yl) Group: Provides critical steric bulk. This hindrance significantly reduces the nucleophilicity of the central tertiary amine, preventing unwanted intermolecular quaternization during synthesis.

  • The Benzyl Group: Serves a dual purpose. It can be retained as a lipophilic binding determinant (pharmacophore) or treated as an orthogonal protecting group that can be cleanly cleaved via late-stage catalytic hydrogenolysis.

  • The Hydrobromide (HBr) Salt: The most critical feature for shelf-life, ensuring the molecule remains stable during storage by neutralizing the amine's nucleophilicity[2].

Mechanistic Utility and Stability Dynamics

A fundamental challenge in working with haloamines—particularly 4-bromobutylamines—is their inherent instability as free bases. When unprotonated, the nitrogen atom acts as an internal nucleophile, attacking the carbon bearing the bromide leaving group. This results in a rapid 5-exo-tet intramolecular cyclization , forming a stable, but synthetically useless, 5-membered pyrrolidinium ring[3].

To circumvent this degradation pathway, the compound is synthesized and stored as a hydrobromide salt [2]. Protonation of the nitrogen atom transforms it into an ammonium cation, completely eliminating its nucleophilicity. During a synthetic workflow, the free base is only liberated in situ in the presence of a stronger, competing nucleophile (e.g., a phenoxide ion) to drive the desired intermolecular Sₙ2 reaction over the intramolecular degradation pathway.

Stability Salt HBr Salt (Stable) Storage Form FreeBase Free Base Reactive Intermediate Salt->FreeBase Base (e.g., K2CO3) Pyrrolidinium Pyrrolidinium Ring (Degradation) FreeBase->Pyrrolidinium Intramolecular Cyclization Product Alkylated Target (Desired Product) FreeBase->Product Intermolecular SN2 (+ Nucleophile)

Fig 1: Reaction pathways demonstrating the critical role of the HBr salt in preventing intramolecular cyclization.

Experimental Protocols: Self-Validating Workflows

Protocol 1: Intermolecular Sₙ2 Alkylation (Etherification)

Objective: Attach the basic side-chain to a phenolic pharmacophore core. Mechanistic Rationale: Potassium carbonate (K₂CO₃) is selected because it is a mild, non-nucleophilic base. It is strong enough to deprotonate the phenol (forming a highly nucleophilic phenoxide) and neutralize the HBr salt, but it will not compete for the electrophilic bromide.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve the target phenol (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (3.0 equiv, 30 mmol). Stir at room temperature for 15 minutes to allow phenoxide formation.

  • Synthon Addition: Add Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide (1.1 equiv, 11 mmol) in a single portion.

  • Reaction: Elevate the temperature to 80°C and stir for 12–16 hours. Monitor progression via TLC or LC-MS.

  • Workup: Cool to room temperature. Quench the reaction by pouring it into ice-cold distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Catalytic Hydrogenolysis (Deprotection)

Objective: Cleave the N-benzyl group to yield the secondary amine (N-isopropyl derivative) for further functionalization or biological testing. Mechanistic Rationale: Palladium on carbon (Pd/C) specifically adsorbs and activates benzylic C-N bonds for cleavage by hydrogen gas, leaving the aliphatic isopropyl and butyl chains completely intact.

  • Preparation: Dissolve the purified intermediate from Protocol 1 (1.0 equiv, 5 mmol) in HPLC-grade Methanol (MeOH, 0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Pd/C is highly pyrophoric; add under a blanket of N₂.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Maintain the reaction under an H₂ atmosphere (balloon pressure) at room temperature with vigorous stirring for 6 hours.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield the pure secondary amine product.

Workflow Start Benzyl(4-bromobutyl)(propan-2-yl)amine HBr Step1 Step 1: Intermolecular Alkylation (K2CO3, Phenol, DMF, 80°C) Start->Step1 Intermediate N-Benzyl-N-isopropyl Alkylated Intermediate Step1->Intermediate Step2 Step 2: Catalytic Hydrogenolysis (H2, Pd/C, MeOH) Intermediate->Step2 Final Secondary Amine Target (N-isopropyl derivative) Step2->Final

Fig 2: Two-step synthetic workflow utilizing the bifunctional building block to generate secondary amines.

Applications in Drug Development

In the realm of neuropharmacology and GPCR (G-protein coupled receptor) targeting, the spatial distance between a lipophilic aromatic core and a basic nitrogen atom is a critical determinant of receptor affinity.

The 4-carbon tether provided by Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide perfectly matches the pharmacophore requirements for many atypical antipsychotics, antihistamines, and selective serotonin reuptake inhibitors (SSRIs). By utilizing this pre-assembled, sterically tuned building block, medicinal chemists can bypass multi-step linear syntheses (such as reductive aminations followed by chain elongations), thereby accelerating structure-activity relationship (SAR) campaigns and streamlining the path to lead optimization.

References

  • Title: Design and Synthesis of Phosphotyrosine Peptidomimetic Prodrugs Source: PMC (National Institutes of Health) URL: [Link]

Sources

Exploratory

Molecular weight and CAS registry number for Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide

An in-depth technical analysis and methodological guide designed for synthetic chemists, researchers, and drug development professionals. Executive Summary In modern drug discovery, the strategic incorporation of lipophi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological guide designed for synthetic chemists, researchers, and drug development professionals.

Executive Summary

In modern drug discovery, the strategic incorporation of lipophilic, sterically hindered tertiary amine motifs is a proven tactic for modulating an active pharmaceutical ingredient's (API) pharmacokinetics, specifically its volume of distribution and metabolic stability. Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide is a highly versatile bifunctional building block engineered for this exact purpose.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical identifiers. This whitepaper deconstructs the physicochemical properties of the compound, explains the critical causality behind its commercial salt form, and provides a self-validating experimental protocol for its application in complex N-alkylation workflows.

Molecular Identity and Quantitative Profiling

The physical and chemical identifiers of this reagent dictate its handling and reactivity. The compound is universally cataloged under CAS Registry Number 1375472-52-8 [1].

Table 1: Key Physicochemical Identifiers
PropertyValueDiagnostic Relevance
Chemical Name Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromideStandard IUPAC nomenclature.
CAS Registry Number 1375472-52-8Primary database identifier.
Molecular Formula (Salt) C₁₄H₂₃Br₂N[1]Accounts for the hydrobromide counterion.
Molecular Weight (Salt) 365.15 g/mol [2][1]Essential for stoichiometric calculations.
Molecular Formula (Free Base) C₁₄H₂₂BrNThe transient reactive species.
Molecular Weight (Free Base) 284.24 g/mol Used for exact mass (MS) targeting.

Structural Analysis and Mechanistic Causality

A common question among junior synthetic chemists is: "Why is this reagent exclusively supplied and stored as a hydrobromide salt rather than the free base?"

The answer lies in the fundamental principles of intramolecular kinetics. The molecule possesses both a nucleophilic tertiary amine and an electrophilic primary alkyl bromide separated by a four-carbon chain. If stored as a free base, the unprotonated nitrogen lone pair would rapidly undergo a spontaneous 5-exo-tet intramolecular nucleophilic substitution [3]. This cyclization displaces the terminal bromide, irreversibly degrading the reagent into a highly stable 1-benzyl-1-isopropylpyrrolidin-1-ium bromide salt.

By supplying the compound as a hydrobromide (HBr) salt , the amine is protonated. This eliminates its nucleophilicity, entirely halting the cyclization pathway and granting the reagent indefinite shelf stability under ambient conditions. Understanding this causality is critical to designing a successful experimental workflow.

Experimental Workflows and Self-Validating Protocols

Because the free base is prone to rapid degradation, it must never be isolated and stored . Instead, the free base must be generated in-situ in the presence of the target nucleophile.

ReactionWorkflow Reagent Benzyl(4-bromobutyl)(propan-2-yl)amine HBr (Stable Salt Form) Base Addition of Base (e.g., K2CO3) Deprotonation of Amine Reagent->Base In-situ activation FreeBase Transient Free Base (Highly Reactive) Base->FreeBase Alkylation Intermolecular SN2 Alkylation (Desired Pathway) FreeBase->Alkylation + Target Nucleophile (Fast) Cyclization 5-exo-tet Intramolecular Cyclization (Undesired Degradation) FreeBase->Cyclization No Target present (Spontaneous) Target Target Nucleophile (R-NH2 or R-OH) Target->Alkylation Product Alkylated Target Scaffold Alkylation->Product Pyrrolidinium 1-Benzyl-1-isopropylpyrrolidin-1-ium (Degradation Product) Cyclization->Pyrrolidinium

Figure 1: Mechanistic workflow highlighting competitive pathways during in-situ alkylation.

Protocol: In-Situ Alkylation of a Target Scaffold

This protocol is engineered as a self-validating system , ensuring that the operator can analytically confirm success versus degradation in real-time.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried reaction flask with the target nucleophile (e.g., a secondary amine API scaffold, 1.0 eq) and Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide (1.2 eq).

  • Solvation: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (10 volumes).

  • In-Situ Activation: Add an excess of anhydrous Potassium Carbonate (K₂CO₃, 3.5 eq). Causality: The excess base serves a dual purpose—it neutralizes the HBr salt to generate the transient free base, and it acts as an acid scavenger for the subsequent intermolecular Sₙ2 reaction.

  • Thermal Activation: Heat the reaction to 65 °C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validating LC-MS Check: Pull a 10 µL aliquot and analyze via LC-MS (ESI+).

    • Validation Metric 1 (Success): Look for the mass of your target molecule + 204.2 Da (the mass of the appended chain).

    • Validation Metric 2 (Degradation): Look for a sharp peak at m/z 204.2 . This is the exact mass of the 1-benzyl-1-isopropylpyrrolidin-1-ium cation. A dominant peak here indicates the Sₙ2 reaction was too slow, and the reagent underwent intramolecular cyclization instead.

  • Workup: Quench with cold water, extract with Ethyl Acetate (3x), wash the combined organics with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Analytical Characterization

To verify the integrity of the reagent prior to use, or to characterize the final product, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are required.

Mass Spectrometry (Isotopic Validation)

Because the free base contains a single bromine atom, it exhibits a distinct 1:1 isotopic signature due to the natural abundance of ⁷⁹Br and ⁸¹Br. Direct injection of the reagent will yield an [M+H]⁺ doublet at m/z 284.1 and 286.1 . The disappearance of this doublet in your final product is the ultimate analytical proof that the bromide leaving group was successfully displaced.

Table 2: Diagnostic ¹H NMR Signals (Predictive, 400 MHz, CDCl₃)
ProtonsMultiplicityExpected Shift (ppm)Diagnostic Value
-CH₂-Br (Terminal)Triplet3.40 - 3.55Confirms intact alkyl bromide chain. Disappears upon successful alkylation.
Benzyl -CH₂- Singlet / AB Quartet3.60 - 3.80Confirms retention of the N-benzyl protecting group.
Isopropyl -CH- Septet2.90 - 3.10Validates the steric bulk environment around the nitrogen.
Isopropyl -CH₃ (x2)Doublet1.05 - 1.20Strong, easily identifiable integration reference (6H).

References

  • American Chemical Society. "Organometallics: Carboxylation of the Ni–Me Bond in an Electron-Rich Unsymmetrical PCN Pincer Nickel Complex" (Reference for molecular formula C₁₄H₂₃Br₂N and MW calculation standards). ACS Publications. Available at:[Link]

  • IUPAC. "Compendium of Chemical Terminology (Gold Book) - Intramolecular Catalysis and Cyclization". International Union of Pure and Applied Chemistry. Available at:[Link]

Sources

Foundational

Mechanism of Action of Benzyl(4-bromobutyl)(propan-2-yl)amine Derivatives in Pharmacology

Executive Summary In contemporary medicinal chemistry, the rational design of neuroactive and cardiovascular agents frequently relies on privileged scaffolds that can simultaneously satisfy complex steric, electronic, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of neuroactive and cardiovascular agents frequently relies on privileged scaffolds that can simultaneously satisfy complex steric, electronic, and lipophilic requirements. Benzyl(4-bromobutyl)(propan-2-yl)amine (CAS: 1375472-52-8) serves as a highly specialized, bifunctional synthetic precursor. Rather than acting as a drug itself, this alkylating agent is utilized to graft the N-benzyl-N-isopropyl-4-aminobutyl pharmacophore onto various nucleophilic cores.

This whitepaper provides an in-depth technical analysis of how derivatives containing this specific moiety function at the molecular level, focusing on their mechanisms of action across three primary pharmacological domains: Cholinesterase inhibition, Sigma ( σ ) receptor modulation, and antiarrhythmic ion channel blockade.

Chemical Rationale & Pharmacophore Assembly

The architectural choice of the N-benzyl-N-isopropyl-4-aminobutyl moiety is not arbitrary; it is a highly engineered system designed to optimize target engagement and pharmacokinetic stability.

  • The N-Benzyl Group (Lipophilicity & π−π Stacking): The benzyl ring significantly enhances the overall LogP of the resulting derivative, facilitating blood-brain barrier (BBB) penetration. Mechanistically, the aromatic ring engages in critical π−π stacking interactions with aromatic amino acid residues within receptor pockets, such as Tryptophan (Trp86) in the catalytic active site of acetylcholinesterase [1].

  • The N-Isopropyl Group (Steric Shielding): Replacing a standard N-methyl group with an N-isopropyl group introduces targeted steric hindrance. This bulk restricts the conformational freedom of the basic nitrogen, locking it into geometries favored by specific receptor subtypes (e.g., σ2​ receptors)[2]. Furthermore, the branched alkyl chain shields the amine from rapid N-dealkylation by hepatic cytochrome P450 enzymes, significantly extending the compound's biological half-life.

  • The 4-Carbon (Butyl) Linker: The tetramethylene chain provides an optimal spatial distance (approximately 5 to 6 Å) between the basic amine and the core scaffold. This flexibility is critical for bivalent ligands that must span two distinct binding sites simultaneously [3].

G Nuc Target Scaffold (e.g., Phenol/Amine) Intermediate N-benzyl-N-isopropyl- 4-aminobutyl Derivative Nuc->Intermediate Alkylation (K2CO3, DMF) Precursor Benzyl(4-bromobutyl) (propan-2-yl)amine (Alkylating Agent) Precursor->Intermediate SN2 Reaction Target1 AChE Inhibition (PAS/CAS Binding) Intermediate->Target1 Cholinergic Modulation Target2 Sigma-1/2 Receptors (Chaperone Modulation) Intermediate->Target2 Intracellular Signaling

Caption: Synthetic assembly of the pharmacophore and its divergent pharmacological targeting.

Core Pharmacological Targets & Mechanisms of Action

Dual-Site Acetylcholinesterase (AChE) Inhibition

In the context of Alzheimer's Disease (AD) therapeutics, N-benzyl amine derivatives are benchmark structures (analogous to the donepezil pharmacophore). The mechanism of action relies on the derivative's ability to act as a dual-binding site inhibitor [4].

  • Catalytic Active Site (CAS) Engagement: The N-benzyl moiety penetrates the deep, narrow gorge of AChE, interacting via cation- π and π−π interactions with the CAS (specifically Trp86 and Tyr337).

  • Peripheral Anionic Site (PAS) Engagement: The 4-carbon butyl linker allows the rest of the molecule to reach the PAS at the entrance of the gorge. Binding at the PAS not only prevents the entry of acetylcholine but also sterically blocks AChE-induced aggregation of amyloid-beta ( ) peptides, providing a neuroprotective secondary mechanism[3].

Sigma ( σ1​ and σ2​ ) Receptor Modulation

Sigma receptors are non-GPCR transmembrane proteins localized at the mitochondria-associated endoplasmic reticulum membrane (MAM). N-benzyl-N-alkyl amines are recognized as privileged scaffolds for σ receptors, often exhibiting nanomolar to sub-nanomolar affinities [5].

  • Mechanism: Upon binding the N-benzyl-N-isopropyl derivative, the σ1​ receptor undergoes a conformational shift that triggers its dissociation from the chaperone protein BiP (GRP78). The liberated σ1​ receptor then stabilizes the IP3​ receptor ( IP3​R ), modulating calcium ( Ca2+ ) efflux from the ER to the mitochondria. This cascade enhances mitochondrial ATP production and exerts potent anti-apoptotic and neuroprotective effects[5].

G Ligand N-benzyl-N-isopropyl Derivative Sig1R Sigma-1 Receptor (MAM) Ligand->Sig1R Agonist Binding BIP BiP/GRP78 Dissociation Sig1R->BIP Conformational Change IP3R IP3 Receptor Stabilization BIP->IP3R Chaperone Activity Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Channel Modulation Survival Cell Survival & Neuroprotection Ca2->Survival ATP Production / Anti-apoptotic

Caption: Intracellular signaling cascade modulated by Sigma-1 receptor activation.

Antiarrhythmic and Ion Channel Blockade

Derivatives featuring the 4-(isopropylamino)butoxy or butyl chain attached to a heterocyclic core have been historically investigated for cardiovascular indications [6]. The mechanism involves the state-dependent blockade of voltage-gated sodium ( Nav​ ) or potassium ( Kv​ ) channels. The protonated isopropylamine acts as a plug within the inner vestibule of the ion channel, physically occluding ion permeation and thereby prolonging the cardiac action potential (Class III antiarrhythmic activity) or slowing depolarization (Class I).

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives requires rigorous, self-validating experimental systems.

Protocol A: Alkylation Synthesis Workflow

The grafting of the pharmacophore must be conducted under conditions that prevent the elimination of the bromobutyl chain.

  • Reagents: Target nucleophile (1.0 eq), Benzyl(4-bromobutyl)(propan-2-yl)amine (1.2 eq), anhydrous K2​CO3​ (3.0 eq), catalytic KI (0.1 eq).

  • Solvent & Causality: Use anhydrous DMF. The polar aprotic nature of DMF accelerates the SN​2 substitution. K2​CO3​ acts as a mild, non-nucleophilic base to scavenge the generated HBr without inducing E2 elimination of the alkyl bromide. KI is added to facilitate a Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide in situ.

  • Procedure: Stir at 80°C for 12 hours under an inert argon atmosphere. Monitor via TLC. Quench with H2​O , extract with EtOAc, and purify via flash chromatography.

Protocol B: In Vitro AChE Inhibition (Ellman's Assay)

This protocol validates the cholinergic mechanism of action via a continuous spectrophotometric method[4].

  • Buffer Preparation: 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 is optimal for AChE catalytic efficiency and DTNB stability.

  • Reagent Assembly: In a 96-well plate, combine 140 µL buffer, 20 µL of the synthesized derivative (varying concentrations in DMSO, final DMSO <1%), 20 µL of AChE (0.22 U/mL), and 10 µL of DTNB (3 mM).

  • Incubation & Initiation: Incubate at 25°C for 15 minutes to allow inhibitor-enzyme equilibrium. Initiate the reaction by adding 10 µL of acetylthiocholine iodide (15 mM).

  • Detection: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. Read absorbance continuously at 412 nm for 5 minutes. Calculate IC50​ using non-linear regression.

Quantitative Data Presentation

The following table synthesizes representative structure-activity relationship (SAR) data for N-benzyl-N-isopropyl derivatives across primary targets, illustrating the high affinity conferred by this specific pharmacophore.

Target Receptor / EnzymePreferred Scaffold AttachmentBinding Affinity ( Ki​ or IC50​ )Primary Mechanism of Action
AChE Cinnamic acid / Pyridinium IC50​=0.04−0.89μM Dual CAS/PAS competitive inhibition.
σ1​ Receptor Norbenzomorphan / Piperidine Ki​=2.8−10.0nM Chaperone dissociation (BiP/GRP78).
σ2​ Receptor Tetralin / Benzamide Ki​=0.01−5.0nM Caspase-dependent apoptosis modulation.
Voltage-Gated Ion Channels Pyridine / Phenoxy IC50​≈1.5−5.0μM Inner pore steric occlusion.

References

  • Novel cinnamic acid-based N-benzyl pyridinium analogs: potent dual cholinesterase inhibitors with neuroprotective properties for Alzheimer's disease. RSC Publishing. Available at: [Link]

  • A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Norbenzomorphan Scaffold: Chemical Tool for Modulating Sigma Receptor-Subtype Selectivity. ACS Medicinal Chemistry Letters, ACS Publications. Available at: [Link]

  • Binding characteristics of sigma2 receptor ligands. SciELO. Available at: [Link]

  • US Patent 3574221A - Derivatives of aminoalkyl pyridines. Google Patents.

Sources

Foundational

A Technical Guide to the Toxicological and Stability Assessment of Novel N-Benzyl-N-Alkylamine Compounds: A Case Study with Benzyl(4-bromobutyl)(propan-2-yl)amine Hydrobromide

Intended for: Researchers, scientists, and drug development professionals. Executive Summary The development of novel chemical entities, such as Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide, necessitates a rigorou...

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Author: BenchChem Technical Support Team. Date: April 2026

Intended for: Researchers, scientists, and drug development professionals.

Executive Summary

The development of novel chemical entities, such as Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide, necessitates a rigorous evaluation of their toxicological and stability profiles to ensure safety and efficacy. As this specific compound is not extensively documented in public literature, this guide provides a comprehensive framework for its assessment. We will leverage established principles of predictive toxicology based on its structural motifs and detail the authoritative, regulatory-compliant methodologies for generating robust toxicity and stability data. This document serves as both a theoretical guide and a practical manual, outlining the necessary in silico, in vitro, and in vivo assays, as well as the forced degradation and stability-indicating methods required for a complete compound characterization.

Introduction: Structural Rationale and Predictive Assessment

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide is a secondary amine salt possessing several key structural features that inform our initial assessment:

  • N-Benzyl Group: This moiety is common in pharmaceuticals. Metabolism can occur via N-dealkylation or oxidation of the aromatic ring.[1][2][3] N-oxidation is a major metabolic pathway for many N-benzylamines.[3][4]

  • Isopropyl (propan-2-yl) Group: This bulky alkyl group may influence receptor binding and metabolic stability.

  • 4-Bromobutyl Chain: Brominated organic compounds are a class of chemicals that require careful toxicological scrutiny. Some have been associated with adverse health effects, including endocrine disruption and neurodevelopmental disorders.[5][6][7][8] The presence of a halogenated alkyl chain introduces the potential for the compound to act as an alkylating agent, a structural alert for genotoxicity.

  • Amine Hydrobromide Salt: This salt form enhances water solubility and crystallinity but may influence hygroscopicity and stability under certain pH conditions.

Based on these features, a preliminary hazard assessment suggests potential for skin and eye irritation, as seen with similar benzylamines, and a need to definitively rule out mutagenic potential due to the brominated alkyl chain.[9][10]

Phased Toxicological Evaluation Workflow

A tiered approach to toxicological assessment is recommended, starting with computational and in vitro methods to minimize animal testing, in line with the 3Rs principle (Replacement, Reduction, Refinement).

Caption: Phased workflow for toxicological assessment.

Phase 1: In Silico and In Vitro Screening

Before laboratory testing, computational tools can predict potential liabilities.[11] Software like ProTox-3.0 or MolToxPred use QSAR (Quantitative Structure-Activity Relationship) models to estimate endpoints like oral LD50, mutagenicity, and carcinogenicity based on the chemical structure.[11][12][13][14][15]

Hypothetical In Silico Data for Benzyl(4-bromobutyl)(propan-2-yl)amine HBr

Parameter Predicted Value Toxicity Class (GHS) Confidence
Oral LD50 (Rat) 450 mg/kg Category 4 Medium
Mutagenicity (Ames) Positive Probable Mutagen High

| Carcinogenicity | Positive | Probable Carcinogen | Medium |

Note: This data is illustrative and must be confirmed by experimental studies.

The MTT assay is a foundational colorimetric test to assess a substance's effect on cell viability and proliferation.[16][17] It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well.[18] Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5%.[18] Replace the old medium with 100 µL of the medium containing the test compound concentrations.

  • Incubation: Incubate the plate for 24 to 72 hours.[18]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.[17]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).[18][19]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[19] Measure the absorbance at 570 nm or 590 nm using a microplate reader.[17][19]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[20] It uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. A positive result occurs if the test substance causes a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.[20][21]

Protocol: Ames Test (OECD 471)

  • Strain Selection: Use a minimum of five bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 mix), which is a mammalian liver enzyme preparation, to simulate metabolism in the body.[20][21]

  • Exposure: Expose the bacterial cultures to at least five different concentrations of the test article in triplicate, using either the plate incorporation or pre-incubation method.

  • Incubation: Pour the mixtures onto minimal agar plates and incubate for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least two to three times higher than the solvent control.

Phase 2: In Vivo Acute Toxicity Assessment

Should in vitro results indicate a need for further characterization, acute in vivo studies are performed according to OECD guidelines.[22][23]

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Animal Selection: Use a single sex (typically female rats) for the study.[24] Animals should be fasted prior to dosing.[24]

  • Dosing: Administer the test substance sequentially to groups of three animals at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg).[24] The substance is typically administered by gavage.[25]

  • Observation: Observe animals for mortality and clinical signs of toxicity with special attention during the first 4 hours and daily thereafter for a total of 14 days.[26] Record body weight changes.

  • Endpoint: The outcome of the test (mortality or survival) at a given dose level determines the next step. The test is stopped when a dose that causes mortality or no adverse effects at the highest dose is identified, allowing for classification of the substance according to the Globally Harmonised System (GHS).[23]

Chemical Stability and Forced Degradation

Stability testing is crucial for determining the retest period and appropriate storage conditions for a drug substance.[27] Forced degradation (stress testing) is performed to identify likely degradation products and establish the stability-indicating nature of the analytical methods.[28][29] This process is guided by the International Council for Harmonisation (ICH) guideline Q1A(R2).[27][30]

Caption: Workflow for forced degradation studies.

Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is challenged without being overwhelmed.[30]

Protocol: Forced Degradation Study

  • Solution Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Treat solutions with 0.1M HCl and 0.1M NaOH at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize samples before analysis.

    • Oxidation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[28]

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 60-80°C).

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Hypothetical Forced Degradation Data

Stress Condition Duration % Assay of Parent % Total Degradation Major Degradant Peak (RT, min)
0.1M HCl (60°C) 24 hr 89.5% 10.5% 4.2
0.1M NaOH (RT) 8 hr 91.2% 8.8% 3.8, 5.1
3% H₂O₂ (RT) 48 hr 85.1% 14.9% 6.5
Thermal (80°C, solid) 7 days 98.8% 1.2% -

| Photolytic | 7 days | 94.5% | 5.5% | 7.1 |

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to quantify the decrease in the amount of the API in a sample over time due to degradation.[31][32][33] High-Performance Liquid Chromatography (HPLC) is the most common technique.[31][32]

Protocol: HPLC Method Development

  • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point for polar analytes like amine salts.[34]

  • Mobile Phase Optimization: A gradient elution using a buffered aqueous phase (e.g., potassium phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to separate the parent peak from various degradation products.[32][35]

  • Detection: UV detection is suitable due to the benzyl group's chromophore.[35] A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[34][35] Specificity is proven by demonstrating that the parent peak is resolved from all degradation peaks generated during the forced degradation study.[35]

Formal Stability Studies

Once the stability-indicating method is validated, formal stability studies are initiated on at least three primary batches of the drug substance.[36][37] The substance is stored under various temperature and humidity conditions as defined by ICH guidelines for different climatic zones.[38]

ICH Recommended Storage Conditions (General Case)

Study Storage Condition Minimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Source: ICH Q1A(R2) Guideline[36]

Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[38][39] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[39]

Conclusion and Path Forward

This guide outlines a scientifically rigorous and regulatory-compliant framework for assessing the toxicity and stability of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide. The initial predictive analysis highlights the need for careful evaluation of its potential for genotoxicity and irritation. The phased experimental workflow, from in silico and in vitro screening to targeted in vivo studies, provides a clear path for generating a comprehensive safety profile. Similarly, the detailed approach to forced degradation and formal stability testing will establish the compound's intrinsic stability, inform its handling and storage, and support future formulation development. Adherence to these established methodologies is paramount for ensuring the quality, safety, and efficacy of this novel chemical entity as it progresses through the drug development pipeline.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Guidance Document on Acute Oral Toxicity Testing. (2002). OECD. Retrieved from [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB. Retrieved from [Link]

  • AMES Test (OECD 471). (n.d.). TTS Laboratuvar Hizmetleri. Retrieved from [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program. Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

  • Singh, S., et al. (2018). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 9(10), 4001-4009. Retrieved from [Link]

  • MTT Assay Protocol. (n.d.). Cyrusbioscience. Retrieved from [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022). OECD. Retrieved from [Link]

  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2022). OECD. Retrieved from [Link]

  • Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. Retrieved from [Link]

  • Lamb, E. (2024). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Singh, S., et al. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. Journal of Cheminformatics, 16(1), 11. Retrieved from [Link]

  • Che Sulaiman, I. S., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Analytical & Pharmaceutical Research, 10(1), 1-10. Retrieved from [Link]

  • ProTox-3.0 - Prediction of TOXicity of chemicals. (n.d.). Charité - Universitätsmedizin Berlin. Retrieved from [Link]

  • Pavan, M., & Worth, A. P. (2008). Review of Software Tools for Toxicity Prediction. JRC Publications Repository. Retrieved from [Link]

  • Ames Mutagenicity Test. (n.d.). Nelson Labs. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Retrieved from [Link]

  • Ames Test - Confirmatory test included - OECD 471. (n.d.). Vivotecnia. Retrieved from [Link]

  • Popat, D. S., et al. (2013). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Scientia Pharmaceutica, 81(1), 159–170. Retrieved from [Link]

  • Talluri, M. V. N. K., et al. (2023). Stability-indicating HPLC method optimization using quality by design for doripenem assay and organic impurities. Journal of Applied Pharmaceutical Science, 13(10), 169-178. Retrieved from [Link]

  • Sharma, A. K., et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Pharmacology, 8, 807. Retrieved from [Link]

  • Sharma, A. K., et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Pharmacology, 8, 807. Retrieved from [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (2023). Quest Journals. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmacy and Medical Sciences. Retrieved from [Link]

  • Coutts, R. T., & Beckett, A. H. (1977). Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites. Drug Metabolism and Disposition, 5(2), 209-214. Retrieved from [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2019). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Brominated Flame Retardants – A Question of Safety. (2022). RTI International. Retrieved from [Link]

  • Brominated and Chlorinated Organic Chemical Compounds Used As Flame Retardants. (n.d.). Biomonitoring California. Retrieved from [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). ICH. Retrieved from [Link]

  • Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018). WHO. Retrieved from [Link]

  • Benzylamine. (n.d.). Wikipedia. Retrieved from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Retrieved from [Link]

  • Kim, Y., et al. (2014). Health consequences of exposure to brominated flame retardants: a systematic review. Chemosphere, 106, 1-19. Retrieved from [Link]

  • ICH Guidelines for Drug Stability Testing. (n.d.). Scribd. Retrieved from [Link]

  • Ballantyne, B., et al. (1985). The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine. Drug and Chemical Toxicology, 8(1-2), 43-56. Retrieved from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency. Retrieved from [Link]

  • Health consequences of exposure to brominated flame retardants: A systematic review. (2023). Science of The Total Environment. Retrieved from [Link]

  • Coutts, R. T., et al. (1979). A study of the in vitro metabolism of dibenzylamine with fortified rabbit liver 9000 g supernatant fractions. Xenobiotica, 9(7), 415-421. Retrieved from [Link]

  • Qualitative Tier 2 Assessment for n-benzyl-alkylpyridium chloride. (n.d.). Santos. Retrieved from [Link]

  • IN VITRO METABOLIC FATE OF N-SUBSTITUTED DIBENZYLAMINES. (1995). Marmara University Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Coutts, R. T., et al. (1979). metabolism of dibenzylamine: identification of NN-dibenzylhydroxylamine as the major in vitro metabolic product from rabbit fortified hepatic homogenates. Journal of Pharmacy and Pharmacology, 31(1), 56. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Benzyl(4-bromobutyl)(propan-2-yl)amine Hydrobromide: A Detailed Guide for Researchers

This document provides a comprehensive guide for the synthesis of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide, a tertiary amine of interest in pharmaceutical and chemical research. The protocol herein is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for the synthesis of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide, a tertiary amine of interest in pharmaceutical and chemical research. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the "how" but also the "why" behind the procedural choices, ensuring a thorough understanding of the synthesis.

Introduction

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide is a chemical compound with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a benzyl group, an isopropyl group, and a brominated alkyl chain, makes it a versatile intermediate for further chemical modifications. The synthesis strategy outlined below is a two-step process, commencing with the formation of a secondary amine intermediate, followed by its alkylation to yield the desired tertiary amine, and concluding with the formation of the hydrobromide salt.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its free base is presented in the table below.

PropertyValueSource
Free Base: Benzyl(4-bromobutyl)(propan-2-yl)amine
CAS Number1250407-65-8[1]
Molecular FormulaC14H22BrN[2], [1]
Molecular Weight284.24 g/mol [1]
Hydrobromide Salt: Benzyl(4-bromobutyl)(propan-2-yl)amine Hydrobromide
Molecular FormulaC14H23Br2N[2]
Monoisotopic Mass283.09357 Da (free base)[2]
Predicted XlogP4.0[2]

Synthesis Pathway Overview

The synthesis of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide is achieved through a two-step reaction sequence followed by salt formation. This approach is logical and efficient, utilizing common and well-understood organic reactions.

Workflow cluster_step1 Step 1: Synthesis of N-Benzylisopropylamine cluster_step2 Step 2: Synthesis of Tertiary Amine cluster_step3 Step 3: Salt Formation s1_start Dissolve Benzaldehyde in Methanol s1_add_amine Add Isopropylamine s1_start->s1_add_amine s1_stir Stir at RT (1-2h) s1_add_amine->s1_stir s1_cool Cool to 0-5°C s1_stir->s1_cool s1_add_nabh4 Add NaBH4 s1_cool->s1_add_nabh4 s1_warm_stir Warm to RT, Stir (3-4h) s1_add_nabh4->s1_warm_stir s1_quench Quench with Water s1_warm_stir->s1_quench s1_concentrate Concentrate s1_quench->s1_concentrate s1_extract Extract with DCM s1_concentrate->s1_extract s1_wash Wash & Dry s1_extract->s1_wash s1_purify Purify (Distillation/Chromatography) s1_wash->s1_purify s1_product N-Benzylisopropylamine s1_purify->s1_product s2_setup Combine Amine, K2CO3, & Acetonitrile s1_product->s2_setup s2_add_alkyl Add 1,4-Dibromobutane s2_setup->s2_add_alkyl s2_reflux Reflux (12-24h) s2_add_alkyl->s2_reflux s2_cool_filter Cool & Filter s2_reflux->s2_cool_filter s2_concentrate Concentrate s2_cool_filter->s2_concentrate s2_extract Extract with Ethyl Acetate s2_concentrate->s2_extract s2_wash Wash & Dry s2_extract->s2_wash s2_purify Purify (Chromatography) s2_wash->s2_purify s2_product Tertiary Amine (Free Base) s2_purify->s2_product s3_dissolve Dissolve Amine in Diethyl Ether s2_product->s3_dissolve s3_cool_acidify Cool & Add HBr s3_dissolve->s3_cool_acidify s3_precipitate Precipitate Salt s3_cool_acidify->s3_precipitate s3_filter Filter s3_precipitate->s3_filter s3_wash Wash with Cold Ether s3_filter->s3_wash s3_dry Dry under Vacuum s3_wash->s3_dry s3_product Final Product (Hydrobromide Salt) s3_dry->s3_product

Sources

Application

Applications of Benzyl(4-bromobutyl)(propan-2-yl)amine Hydrobromide in Pharmaceutical Synthesis: A Technical Guide

Disclaimer: Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide is not extensively documented in publicly available scientific literature as a commercial reagent or with established, widespread applications in pharmaceut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide is not extensively documented in publicly available scientific literature as a commercial reagent or with established, widespread applications in pharmaceutical synthesis. Therefore, this guide is constructed based on established principles of organic chemistry and documented applications of structurally analogous compounds. The protocols and applications described herein are illustrative and proposed based on the chemical reactivity of the molecule's constituent functional groups. Researchers should treat these as theoretical frameworks to be adapted and optimized.

Introduction and Structural Analysis

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide is a secondary amine salt possessing a unique combination of functional groups that make it a potentially valuable, yet underexplored, building block in medicinal chemistry. Its structure comprises three key features:

  • N-Benzyl-N-isopropylamine Core: This bulky, lipophilic amine core can influence the steric environment of a molecule and its pharmacokinetic properties, such as membrane permeability and metabolic stability. The benzyl group can be a stable substituent or serve as a protecting group for the secondary amine, removable under hydrogenolysis conditions.

  • 4-Bromobutyl Chain: This is a reactive alkylating moiety. The terminal primary bromide is a good leaving group, making the butyl chain an effective electrophile for forming new carbon-heteroatom bonds (C-N, C-O, C-S) via nucleophilic substitution reactions. This allows for the covalent attachment of the entire N-benzyl-N-isopropylamino-butyl fragment to a drug scaffold.

  • Hydrobromide Salt: The hydrobromide form enhances the compound's stability, crystallinity, and handling properties compared to the free base, which is likely an oil. The salt form renders it soluble in polar solvents, though it typically requires conversion to the free base in-situ or in a separate step before use in many organic reactions.

These features position the compound as a versatile bifunctional intermediate, capable of introducing a complex, functionalized sidechain onto a target molecule in a single step.

Proposed Synthesis of Benzyl(4-bromobutyl)(propan-2-yl)amine Hydrobromide

A logical and efficient synthetic route to the title compound would involve a two-step process starting from readily available commercial precursors: reductive amination to form the secondary amine core, followed by alkylation.

Synthetic Pathway Overview

The proposed synthesis proceeds via two main transformations:

  • Step 1: Reductive Amination. Benzaldehyde is reacted with isopropylamine to form an intermediate imine (Schiff base), which is then reduced in-situ to yield N-benzyl-N-isopropylamine. This is a common and high-yielding method for preparing secondary amines.[1][2][3]

  • Step 2: N-Alkylation. The resulting secondary amine is then alkylated using an excess of 1,4-dibromobutane. Using an excess of the dibromoalkane is crucial to favor the mono-alkylation product and minimize the formation of a quaternized, cyclized, or dimeric by-product.[4]

  • Step 3: Salt Formation. The final free base is treated with hydrobromic acid to precipitate the desired hydrobromide salt.

Synthetic Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Salt Formation benzaldehyde Benzaldehyde imine_intermediate Imine Intermediate benzaldehyde->imine_intermediate + isopropylamine Isopropylamine isopropylamine->imine_intermediate reductant Reducing Agent (e.g., NaBH(OAc)₃) nbi N-Benzyl-N-isopropylamine reductant->nbi nbi_2 N-Benzyl-N-isopropylamine imine_intermediate->nbi Reduction dbb 1,4-Dibromobutane (excess) freebase Benzyl(4-bromobutyl) (propan-2-yl)amine dbb->freebase base Base (e.g., K₂CO₃) base->freebase freebase_2 Free Base nbi_2->freebase hbr HBr final_product Benzyl(4-bromobutyl) (propan-2-yl)amine Hydrobromide hbr->final_product freebase_2->final_product

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of N-Benzyl-N-isopropylamine

  • Materials:

    • Benzaldehyde (1.0 eq)

    • Isopropylamine (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask charged with DCM, add benzaldehyde and isopropylamine.

    • Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Cool the mixture in an ice bath to 0°C.

    • Add sodium triacetoxyborohydride portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-benzyl-N-isopropylamine, which can be purified by distillation or used directly in the next step if sufficiently pure.[1][5]

Step 2 & 3: Synthesis of Benzyl(4-bromobutyl)(propan-2-yl)amine Hydrobromide

  • Materials:

    • N-Benzyl-N-isopropylamine (1.0 eq)

    • 1,4-Dibromobutane (5.0 eq)

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

    • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

    • Hydrobromic acid (48% aq. solution)

    • Diethyl ether or MTBE

  • Procedure:

    • In a round-bottom flask, dissolve N-benzyl-N-isopropylamine and 1,4-dibromobutane in acetonitrile.

    • Add potassium carbonate as the base.

    • Heat the mixture to reflux (approx. 80°C) and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,4-dibromobutane (which can be recovered by distillation).

    • Purify the resulting crude oil (the free base) by flash column chromatography on silica gel.

    • Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

    • Cool the solution in an ice bath and add a stoichiometric amount of 48% aqueous HBr dropwise with vigorous stirring.

    • A precipitate should form. Continue stirring in the ice bath for 30-60 minutes.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrobromide salt.

Applications in Pharmaceutical Synthesis

The primary application of this reagent is as a linker or side-chain precursor to introduce the N-benzyl-N-isopropylamino-butyl moiety onto a pharmacologically relevant core. This can be used to modulate properties such as solubility, lipophilicity (LogP), metabolic stability, and receptor-binding affinity.

Application Note: Alkylation of a Phenolic Nucleophile

A common strategy in drug development is the O-alkylation of phenols to generate ether linkages, which are generally more stable metabolically than esters. The title compound is an ideal reagent for this transformation.

Workflow for Alkylation of a Model Phenol

Application_Workflow cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification start_materials 1. Combine Phenolic Substrate, Base (e.g., K₂CO₃), and Solvent (e.g., DMF) reagent_addition 2. Add Benzyl(4-bromobutyl) (propan-2-yl)amine (as free base) start_materials->reagent_addition heating 3. Heat reaction mixture (e.g., 60-80°C) reagent_addition->heating quench 4. Quench with water and extract with organic solvent heating->quench wash 5. Wash organic layer (water, brine) dry_concentrate 6. Dry (Na₂SO₄) and concentrate purify 7. Purify by column chromatography or recrystallization dry_concentrate->purify final_product Final O-Alkylated Product purify->final_product

Caption: General workflow for using the title compound as an alkylating agent.

Detailed Experimental Protocol: O-Alkylation
  • Materials:

    • Phenolic substrate (e.g., 4-hydroxyphenylacetamide) (1.0 eq)

    • Benzyl(4-bromobutyl)(propan-2-yl)amine (free base, prepared as above) (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

  • Procedure:

    • Free Base Preparation: Before starting, ensure you have the free base form of the title compound. If you have the hydrobromide salt, dissolve it in DCM and wash with saturated aqueous NaHCO₃. Dry the organic layer and concentrate to obtain the free base oil.

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the phenolic substrate, anhydrous K₂CO₃, and DMF.

    • Stir the suspension at room temperature for 15 minutes.

    • Add a solution of the Benzyl(4-bromobutyl)(propan-2-yl)amine free base in a small amount of DMF.

    • Heat the reaction mixture to 70°C and stir for 8-16 hours. Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers and wash sequentially with water (3 times) and brine (1 time) to remove residual DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired O-alkylated product.

Data Presentation

The choice of reaction conditions can significantly impact the yield and purity of the desired product. The following table provides a comparative summary of typical conditions for the key reaction types discussed.

ParameterReductive Amination (Step 1)N-Alkylation (Step 2)O-Alkylation (Application)
Solvent DCM, DCE, Methanol[6]Acetonitrile, DMFDMF, Acetonitrile, Acetone
Base N/A (Acid-catalyzed)K₂CO₃, Cs₂CO₃, DIPEAK₂CO₃, Cs₂CO₃, NaH
Temperature 0°C to Room Temp60 - 82°C (Reflux)60 - 80°C
Typical Yield 80-95%[1][5]60-80% (substrate dependent)70-90% (substrate dependent)
Key Consideration Control of exotherm during reductant addition.Use of excess dibromoalkane to prevent side reactions.[4]Ensure anhydrous conditions, especially if using NaH.

Safety and Handling

While specific toxicity data for Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide is unavailable, its handling should be guided by the properties of its structural components.

  • Benzylating Agents: Compounds containing benzyl groups attached to leaving groups can be lachrymatory and irritants.

  • Alkyl Bromides: Alkyl bromides are alkylating agents and should be considered potentially toxic and irritant. Handle with care to avoid skin contact and inhalation.[7][8]

  • Amines: Organic amines can be corrosive and irritants.

  • Hydrobromic Acid: HBr is a strong, corrosive acid.

Recommended Precautions:

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Conclusion

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide, while not a widely commercialized reagent, represents a potentially powerful tool for pharmaceutical synthesis. Its bifunctional nature allows for the efficient introduction of a complex, lipophilic side chain that can be used to tune the properties of a lead compound. The proposed synthetic and application protocols, grounded in established chemical principles, provide a solid foundation for researchers to explore the utility of this and other analogous building blocks in drug discovery and development programs.

References

  • Bloom Tech. (2024). How Is N-Isopropylbenzylamine Synthesized? Knowledge. [Link]

  • Catapharma Group. N-Benzyl-Iso-Propylamine Manufacturer | CAS 102-97-6. [Link]

  • T. A. Nijhuis et al. (2001). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. John Wiley & Sons, Inc.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding N-Isopropylbenzylamine: A Key Chemical Intermediate. [Link]

  • Usiena air - Unisi.
  • Google Patents. (1982). Process for manufacturing N-benzyl-N-isopropyl amides.
  • S. P. Gaur, et al. (2024). Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines.
  • DTIC. (1969). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • Chegg. (2019). Reductive amination of benzaldehyde and isopropylamine gives N-isopropylbenzylamine as the major. [Link]

  • Eureka by PatSnap. (2020). Method for synthesizing N-isopropylbenzylamine. [Link]

  • Supplemental Chemical Synthesis. Compounds used in the study are shown above and are highlighted in yellow in the text below.
  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]

  • PMC - NIH. Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • BSEF. Pharmaceuticals. [Link]

  • Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]

  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. [Link]

  • PYG Lifesciences. (2024). The Role of Bromo-OTBN in Pharma. [Link]

  • Ascensus. Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing. [Link]

Sources

Method

Step-by-step preparation of tertiary amines using Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Core Reagent: Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide Introduction & Strategic Utility In modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Core Reagent: Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide

Introduction & Strategic Utility

In modern drug discovery, the precise spatial arrangement of basic nitrogen centers is critical for optimizing target binding affinity, particularly in GPCR ligands, kinase inhibitors, and PROTAC linkers. Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide is a highly versatile, bifunctional building block designed for this purpose. It features a highly reactive primary alkyl bromide tethered to a sterically protected tertiary amine (N-benzyl-N-isopropyl).

This application note details the step-by-step methodology for utilizing this reagent to alkylate secondary amines, yielding complex, unsymmetrical tertiary diamines.

Mechanistic Insights & Reaction Design (E-E-A-T)

To ensure high yields and prevent side reactions, the experimental design must account for the specific kinetic and thermodynamic properties of the reagents.

Stability vs. Reactivity

The reagent is supplied as a hydrobromide salt. This salt form completely protonates the N-benzyl-N-isopropyl nitrogen, eliminating its nucleophilicity and preventing premature intramolecular cyclization or intermolecular polymerization during storage. Once the reagent is introduced to the reaction vessel, it must be "free-based" in situ to expose the electrophilic 4-bromobutyl chain. Even in its free-base form, the immense steric bulk of the benzyl and isopropyl groups shields the nitrogen, effectively suppressing self-condensation and directing the reaction exclusively toward the exogenous secondary amine nucleophile.

Base Selection & SN² Kinetics

The transformation relies on a bimolecular nucleophilic substitution (SN²)[1]. Because the alkylating agent is a hydrobromide salt, a stoichiometric excess of base is mandatory.

  • 1.0 equivalent is consumed to neutralize the hydrobromide salt of the reagent.

  • 1.0 equivalent is consumed to scavenge the HBr generated during the SN² displacement.

  • 0.5–1.0 equivalent is added as a kinetic buffer to drive the reaction to completion.

We utilize N,N-Diisopropylethylamine (DIPEA / Hünig's base) . DIPEA is sufficiently basic to liberate the electrophile but is sterically hindered, preventing it from acting as a competing nucleophile and avoiding the formation of unwanted quaternary ammonium salts[2].

Solvent Dynamics

Polar aprotic solvents, specifically Acetonitrile (MeCN) , are optimal. Unlike protic solvents (e.g., ethanol or water) which hydrogen-bond to the nucleophile and reduce its reactivity while promoting competing solvolysis[3], MeCN leaves the secondary amine unsolvated and highly reactive, significantly lowering the activation energy of the SN² transition state.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for the alkylation of a model secondary amine (piperidine) using Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide.

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1EthanolK₂CO₃ (3.0)801645Protic solvent hydrogen-bonds nucleophile; competing solvolysis[3].
2DMFCs₂CO₃ (3.0)601278Good SN² promotion, but high boiling point complicates aqueous workup.
3 MeCN DIPEA (3.0) 80 14 92 Optimal polar aprotic environment; non-nucleophilic base prevents side reactions[2].
4THFEt₃N (3.0)652455Sluggish kinetics due to lower dielectric constant and lower reflux temperature.

Experimental Protocol: Step-by-Step Methodology

Objective: Alkylate a secondary amine to yield an unsymmetrical tertiary diamine. Scale: 10.0 mmol (Scalable up to 100+ grams).

System Validation Parameters (Self-Validating Checks)
  • Pre-Reaction: Complete dissolution of the hydrobromide salt upon the addition of DIPEA visually confirms successful in situ free-basing.

  • In-Process Control (IPC): LC-MS analysis must show the disappearance of the secondary amine starting material and the emergence of the product mass [M+H]+ .

  • Post-Reaction: The aqueous wash pH must be verified as >8 to ensure the tertiary amine product remains unprotonated and partitions entirely into the organic layer.

Step 1: Reaction Assembly (In Situ Free-Basing)
  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the target secondary amine (10.0 mmol, 1.0 equiv) and anhydrous Acetonitrile (MeCN) (50 mL).

  • Add DIPEA (30.0 mmol, 3.0 equiv) to the solution via syringe.

    • Causality: DIPEA neutralizes the system and prepares the environment for the incoming salt without competing for the electrophile.

  • Portion-wise, add Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide (11.0 mmol, 1.1 equiv).

    • Causality: Adding the salt into the pre-basified mixture ensures it is immediately free-based, exposing the reactive 4-bromobutyl electrophile while minimizing side reactions.

Step 2: SN² Alkylation
  • Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert atmosphere (N₂ or Ar).

  • Stir the mixture vigorously at 80 °C for 12–14 hours .

  • Monitor the reaction progression via TLC (10% MeOH in DCM with 1% NH₄OH) or LC-MS.

    • Causality: The formation of a more lipophilic spot (the tertiary diamine) relative to the secondary amine indicates successful conversion.

Step 3: Workup and Extraction
  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the MeCN solvent.

  • Dissolve the crude viscous residue in Dichloromethane (DCM) (100 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ (50 mL) followed by brine (50 mL).

    • Causality: The basic bicarbonate wash ensures the newly formed tertiary amine remains in its free-base form (partitioning into the DCM), while washing away the highly water-soluble DIPEA·HBr byproduct salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification
  • Purify the crude product via silica gel flash chromatography using a gradient of DCM to DCM/MeOH (9:1) containing 1% Et₃N .

    • Causality: The addition of triethylamine (Et₃N) to the mobile phase deactivates the acidic silanol groups on the silica gel. This prevents the basic tertiary diamine from streaking, ensuring sharp peak elution and maximum recovery.

Process Visualization

SN2_Workflow Start Secondary Amine + MeCN + DIPEA FreeBase In Situ Free-Basing (Liberation of Electrophile) Start->FreeBase Reagent Benzyl(4-bromobutyl)(propan-2-yl)amine Hydrobromide Reagent->FreeBase Added portion-wise Heating SN2 Alkylation (80°C, 12-14h) FreeBase->Heating Nucleophilic Attack Workup Aqueous Workup (DCM / NaHCO3) Heating->Workup Reaction Completion Purification Silica Gel Chromatography (DCM/MeOH/Et3N) Workup->Purification Crude Extract Product Pure Tertiary Diamine Purification->Product Purified Fractions

Workflow for SN2 alkylation using Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide.

References

  • [3] Title: Making Aliphatic Amines from Haloalkanes (13.1.2) | OCR A-Level Chemistry Notes Source: TutorChase URL:

  • [2] Title: A general method for the direct formation of tertiary amines via direct N-alkylation of secondary amines by alkyl halides Source: ResearchGate (Moore, J.L., Taylor, S.M., Soloshonok, V.) URL:

  • [1] Title: Synthesis of Amines - Organic Chemistry Source: Jack Westin URL:

Sources

Application

Application Note: Optimization of Nucleophilic Coupling with Benzyl(4-bromobutyl)(propan-2-yl)amine Hydrobromide

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Overview In medicinal chemistry, the installation of lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Overview

In medicinal chemistry, the installation of lipophilic, basic side chains is a fundamental strategy for modulating the pharmacokinetic properties of drug candidates (e.g., improving solubility, altering hERG liability, or enhancing target affinity). Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide (CAS: 1375472-52-8)[1] is a highly versatile bifunctional building block designed for this exact purpose.

Structurally, this reagent features a tertiary amine—protected as a shelf-stable hydrobromide salt—and a primary alkyl bromide. While it is a potent electrophile for SN​2 alkylation, its bifunctional nature introduces significant chemoselectivity challenges that must be managed through precise reaction engineering.

The "Cyclization Dilemma": Competing Kinetic Pathways

The primary challenge when utilizing this reagent is the kinetic competition between the desired intermolecular coupling and an undesired intramolecular side reaction.

Upon introduction of a base, the hydrobromide salt is neutralized, liberating the free tertiary amine. This free base now possesses both a nucleophilic nitrogen and an electrophilic primary bromide separated by a flexible 4-carbon tether. According to Baldwin's rules for ring closure, this geometry is perfectly primed for a highly favorable 5-exo-tet intramolecular cyclization [2].

While the steric bulk of the benzyl and isopropyl substituents effectively suppresses intermolecular self-polymerization, the proximity effect dictates that unimolecular cyclization into a stable 1-benzyl-1-isopropylpyrrolidin-1-ium bromide is extremely fast. If the reaction conditions do not heavily favor the bimolecular SN​2 pathway, the reagent will rapidly consume itself.

G SM Hydrobromide Salt (Shelf-Stable) FB Free Base (Reactive Intermediate) SM->FB Base (-HBr) Product Intermolecular S_N2 (Desired Product) FB->Product + External Nucleophile (Bimolecular) Byproduct Intramolecular Cyclization (Pyrrolidinium Salt) FB->Byproduct Spontaneous (Unimolecular)

Figure 1: Competing kinetic pathways of the alkylating agent upon neutralization.

Critical Reaction Parameters & Causality

To engineer a self-validating system that guarantees high yields of the coupled product, the following parameters must be strictly controlled:

A. Order of Addition (In Situ Neutralization)

Never pre-neutralize the alkylating agent. The nucleophile and base must be pre-mixed to generate the active nucleophilic species (e.g., a phenoxide or thiolate) before the alkylating agent is introduced. The hydrobromide salt should be added directly to this active mixture. This ensures that as soon as the free base is generated in situ, it is immediately intercepted by a high concentration of the external nucleophile.

B. Finkelstein Catalysis

To further accelerate the intermolecular SN​2 reaction, the addition of a catalytic amount of Potassium Iodide (KI) or Sodium Iodide (NaI) is highly recommended. This initiates a Finkelstein reaction [3][4], where the primary bromide is continuously converted in situ into a primary iodide. Because iodide is a superior leaving group (due to its larger size and polarizability), the rate of the bimolecular SN​2 displacement is dramatically enhanced, allowing it to outcompete the unimolecular cyclization.

Finkelstein RBr Alkyl Bromide (Slower Electrophile) RI Alkyl Iodide (Faster Electrophile) RBr->RI + KI (Catalyst) Finkelstein Exchange Product Alkylated Product (Target) RBr->Product + Nucleophile Slow S_N2 RI->Product + Nucleophile Fast S_N2

Figure 2: Finkelstein catalytic cycle accelerating the intermolecular S_N2 pathway.

C. Base and Solvent Selection
  • Base: Inorganic bases such as K2​CO3​ or Cs2​CO3​ are preferred over organic amines (like Et3​N ). They effectively deprotonate the nucleophile and act as an insoluble, thermodynamic sink for the generated HBr.

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are optimal. They solvate the nucleophile's counter-ion (e.g., K+ or Cs+ ), leaving the anionic nucleophile relatively "naked" and highly reactive.

Experimental Protocols

Protocol A: O-Alkylation of Phenols

This protocol is designed for coupling with phenolic hydroxyl groups, utilizing K2​CO3​ and Finkelstein catalysis.

  • Activation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 equiv), anhydrous K2​CO3​ (3.0 equiv), and KI (0.2 equiv) in anhydrous DMF (0.2 M relative to phenol).

    • Causality: K2​CO3​ deprotonates the phenol to form the highly nucleophilic phenoxide. KI serves as the Finkelstein catalyst. The 3.0 equivalents of base account for phenol deprotonation (1.0 eq), HBr neutralization (1.2 eq), and a kinetic excess.

  • Pre-incubation: Stir the suspension at room temperature for 30 minutes under an inert atmosphere ( N2​ or Argon).

    • Causality: Ensures complete deprotonation and generation of the active nucleophile before the electrophile is introduced.

  • Coupling: Add Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide (1.2 equiv) directly to the reaction mixture as a solid, in two equal portions over 10 minutes.

    • Causality: Adding the HBr salt directly to the active phenoxide ensures the free base is consumed by the SN​2 reaction the moment it is generated, preventing cyclization.

  • Heating: Heat the mixture to 60 °C and stir for 12 hours. Monitor completion via LC-MS or TLC.

  • Workup & Isolation: Cool the mixture to room temperature, dilute with water (5x volume of DMF), and extract with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with 5% aqueous LiCl or brine (5 times).

    • Causality: DMF is highly water-soluble but partitions into EtOAc. Multiple aqueous washes (or LiCl washes) are strictly required to pull DMF out of the organic phase. Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Protocol B: N-Alkylation of Secondary Amines

This protocol is optimized for coupling with aliphatic or aromatic secondary amines, leveraging the "Cesium effect".

  • Activation: To a flask, add the secondary amine (1.0 equiv), anhydrous Cs2​CO3​ (3.0 equiv), and KI (0.5 equiv) in anhydrous Acetonitrile (ACN) (0.2 M).

    • Causality: Cs2​CO3​ provides superior solubility in ACN compared to potassium salts, and the large ionic radius of Cesium enhances the nucleophilicity of the amine. A higher loading of KI (0.5 eq) is used because amines are generally less reactive than phenoxides in these specific sterically hindered environments.

  • Coupling: Add the Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide (1.2 equiv) as a solid.

  • Heating: Heat the reaction to 70 °C for 16 hours.

  • Workup & Isolation: Cool to room temperature and filter the mixture through a pad of Celite to remove the inorganic salts ( Cs2​CO3​ , CsBr, KI). Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash chromatography using a gradient of Dichloromethane (DCM) and Methanol (MeOH) containing 1% Triethylamine ( Et3​N ).

    • Causality: The coupled product contains a basic tertiary amine. Adding 1% Et3​N to the mobile phase neutralizes the acidic silanol groups on the silica gel, preventing severe peak tailing and irreversible product retention.

Optimization Summary & Quantitative Data

The following table summarizes the optimized empirical conditions for various nucleophile classes to ensure maximum yield and minimal cyclization.

Nucleophile TypePreferred BaseSolventCatalystTemp (°C)Expected YieldPrimary Competing Side Reaction
Phenols (Ar-OH) K2​CO3​ (3.0 eq)DMFKI (0.2 eq)60 - 8075 - 90%Intramolecular cyclization
Amines ( R2​NH ) Cs2​CO3​ (3.0 eq)ACNKI (0.5 eq)70 - 8060 - 85%Over-alkylation, cyclization
Thiols (R-SH) Et3​N or K2​CO3​ THF or DMFNone needed25 - 5085 - 95%Disulfide formation (oxidation)
Carboxylic Acids K2​CO3​ (2.5 eq)DMFNaI (0.2 eq)50 - 6070 - 85%Ester hydrolysis (if wet)

References

  • Wikipedia Contributors. (n.d.). Finkelstein reaction. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • BYJU'S. (n.d.). Finkelstein Reaction - Mechanism and Conditions. Retrieved from[Link]

Sources

Method

Application Note: Chemoselective N-Debenzylation of Benzyl(4-bromobutyl)(propan-2-yl)amine Hydrobromide Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The N-debenzylation of tertiary amines is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The N-debenzylation of tertiary amines is a fundamental transformation in medicinal chemistry and API synthesis. Traditionally, this is achieved via palladium-catalyzed hydrogenolysis (e.g., Pd/C, H₂). However, when the substrate contains a primary alkyl halide—such as in Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide —catalytic hydrogenation is strictly contraindicated. Palladium readily inserts into the labile C–Br bond, leading to rapid hydrodebromination and yielding an undesired des-bromo impurity.

To achieve absolute chemoselectivity, the Olofson protocol utilizing 1-chloroethyl chloroformate (ACE-Cl) is the industry standard [1]. ACE-Cl selectively reacts with the tertiary amine to form a quaternary ammonium intermediate. The chloride counterion then triggers the expulsion of the most stable leaving group (the benzyl group, as benzyl chloride), resulting in a 1-chloroethyl carbamate. Subsequent methanolysis degrades the carbamate into the secondary amine hydrochloride, acetaldehyde, and carbon dioxide [2].

Expert Insight: The Intramolecular Cyclization Trap

A critical structural vulnerability exists within Benzyl(4-bromobutyl)(propan-2-yl)amine. The molecule contains both a nucleophilic tertiary amine and an highly electrophilic primary bromide. If the hydrobromide salt is neutralized to the free base and isolated via standard aqueous workup, it will rapidly undergo spontaneous intramolecular cyclization (Menshutkin reaction) to form a stable 1-benzyl-1-isopropylpyrrolidinium bromide salt.

The Solution: To circumvent this pathway, the protocol below utilizes an in situ free-basing technique. By adding a sterically hindered, non-nucleophilic base (DIPEA) at 0 °C in the immediate presence of an excess of ACE-Cl, the transient free amine is instantly trapped by the highly electrophilic chloroformate. This kinetic capture physically precludes the intramolecular cyclization.

Reaction Workflow & Pathway

G A 1. Substrate HBr Salt Benzyl(4-bromobutyl)(propan-2-yl)amine B 2. In Situ Neutralization DIPEA at 0 °C A->B Suspend in DCE C 3. ACE-Cl Addition Quaternary Ammonium Formation B->C Prevents Cyclization D 4. N-Debenzylation Loss of Benzyl Chloride (Reflux) C->D Nucleophilic Displacement E 5. Methanolysis MeOH Reflux (1 h) D->E 1-Chloroethyl Carbamate F 6. Target Secondary Amine (4-bromobutyl)(propan-2-yl)amine E->F Decarboxylation (-CO2)

Workflow for chemoselective N-debenzylation using ACE-Cl with in situ free-basing.

Comparative Method Analysis

The table below summarizes the quantitative data and expected outcomes when applying various debenzylation methodologies to this specific brominated substrate.

MethodReagents / ConditionsChemoselectivity (C–N vs C–Br)Intramolecular Cyclization RiskExpected Yield
Catalytic Hydrogenation Pd/C (10%), H₂, MeOH, RTPoor (Rapid hydrodebromination)Low (Maintained as salt)< 10%
Lewis Acid Cleavage BBr₃, CH₂Cl₂, -78 °C to RTModerate (Harsh on aliphatic chains)Low (Maintained as complex)~ 40%
Standard ACE-Cl 1. NaOH (aq) 2. ACE-Cl, DCEGood (C–Br bond preserved)High (Pyrrolidinium formation)~ 50%
Modified ACE-Cl (In Situ) ACE-Cl, DIPEA, DCE, 0 °CExcellent (C–Br bond preserved)Low (Amine trapped instantly)> 85%

Step-by-Step Experimental Protocol

Reagents and Materials
  • Substrate: Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide (1.0 eq, 10 mmol)

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.5 eq, 15 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.1 eq, 11 mmol)

  • Solvents: Anhydrous 1,2-Dichloroethane (DCE) (50 mL), Anhydrous Methanol (MeOH) (50 mL)

  • Acid: 48% Aqueous Hydrobromic Acid (HBr) (for optional salt exchange)

Phase 1: In Situ Capture and Carbamate Formation
  • Suspension Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet. Add the Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide (10 mmol) and anhydrous DCE (50 mL). The salt will remain partially suspended.

  • Thermal Control: Submerge the flask in an ice-water bath and cool to 0 °C for 15 minutes.

  • Electrophile Loading: Inject ACE-Cl (1.5 eq, 15 mmol) directly into the cold suspension.

  • In Situ Free-Basing (Critical Step): Dilute DIPEA (1.1 eq, 11 mmol) in 5 mL of DCE. Add this solution dropwise over 15 minutes via a syringe pump.

    • Causality: The slow addition ensures that as soon as the free base is generated, it is vastly outnumbered by ACE-Cl molecules. This drives immediate carbamate formation and physically precludes the 4-bromobutyl chain from folding back to form a pyrrolidinium ring.

  • Reflux & Cleavage: Remove the ice bath, attach a reflux condenser, and heat the reaction to 83 °C (reflux) for 3 hours. Monitor the disappearance of the starting material via LC-MS.

  • Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove DCE, excess ACE-Cl, and the benzyl chloride byproduct.

Phase 2: Methanolysis and Decarboxylation
  • Solvent Swap: Dissolve the crude 1-chloroethyl carbamate intermediate in anhydrous Methanol (50 mL).

  • Decarboxylation: Heat the solution to reflux (65 °C) for 1 hour.

    • Causality: Heating in methanol solvolyzes the highly reactive 1-chloroethyl group. This releases acetaldehyde and carbon dioxide gas (bubbles will be visible), creating an irreversible thermodynamic driving force that yields the secondary amine hydrochloride.

  • Isolation: Concentrate the methanolic solution in vacuo to yield crude (4-bromobutyl)(propan-2-yl)amine hydrochloride.

Phase 3: Salt Exchange to Hydrobromide (Optional)

If the final application requires the specific hydrobromide derivative: 10. Anion Exchange: Dissolve the crude hydrochloride salt in a minimal amount of HPLC-grade water. Add 1.5 equivalents of 48% aqueous HBr. 11. Lyophilization: Freeze the solution and lyophilize. The more volatile HCl is removed as a gas along with water and excess HBr, yielding the pure (4-bromobutyl)(propan-2-yl)amine hydrobromide as a stable powder.

References

  • Olofson, R. A., Martz, J. T., Senet, J. P., Piteau, M., & Malfroot, T. (1984). "A new reagent for the selective, high-yield N-dealkylation of tertiary amines: Improved syntheses of naltrexone and nalbuphine". The Journal of Organic Chemistry, 49(11), 2081–2082. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic bottlenecks associated with the synthesis of Benzyl(4-bromobutyl)(p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic bottlenecks associated with the synthesis of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide .

Synthesizing this target involves the N-alkylation of a secondary amine (N-benzylisopropylamine) with a bifunctional electrophile (1,4-dibromobutane), followed by isolation as a hydrobromide salt. This pathway is notoriously prone to runaway side reactions [1]. Below, we dissect the causality behind these failures and provide field-proven, self-validating protocols to maximize your yield.

Part 1: Mechanistic Pathway & Reaction Bottlenecks

To improve yield, we must first understand the competing reaction pathways. The synthesis is a race between the desired intermolecular alkylation and two major parasitic reactions: dimerization (over-alkylation) and intramolecular cyclization [2].

SynthesisPathway A N-Benzylisopropylamine + 1,4-Dibromobutane B Benzyl(4-bromobutyl) (propan-2-yl)amine A->B Alkylation (Mild Base, <40°C) D 1,4-bis(benzylisopropylamino)butane (Dimerization) A->D Low Dibromide Ratio C Target Product: Hydrobromide Salt B->C Anhydrous HBr (Et2O/AcOH) E 1-Benzyl-1-isopropylpyrrolidin-1-ium (Cyclization) B->E Intramolecular SN2 (Heat / Polar Solvents)

Mechanistic pathway of Benzyl(4-bromobutyl)(propan-2-yl)amine synthesis and major side reactions.

Part 2: Causality & Step-by-Step Methodologies

Workflow 1: Suppressing Dimerization and Cyclization during N-Alkylation

The Causality: Amine alkylation is difficult to control because the product is often more nucleophilic than the starting material [3]. If the local concentration of the amine is too high, it will react with both ends of 1,4-dibromobutane to form a dimer. Furthermore, once the desired tertiary amine is formed, its lone pair is perfectly positioned to attack the terminal bromide via a 5-exo-tet mechanism, forming a highly stable 5-membered pyrrolidinium ring [2]. Because intramolecular reactions are entropically favored, heat will drive the reaction entirely to the pyrrolidinium thermodynamic sink. The Solution: We enforce kinetic control by keeping temperatures low (<40°C) and enforce statistical control by using a massive excess of 1,4-dibromobutane coupled with dropwise amine addition.

Step-by-Step Protocol:

  • Preparation: In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add 1,4-dibromobutane (5.0 equivalents) and anhydrous Tetrahydrofuran (THF) (10 mL per gram of amine).

  • Base Addition: Add anhydrous N,N-Diisopropylethylamine (DIPEA) or finely powdered K₂CO₃ (2.0 equivalents). Self-Validation: The mixture should remain a heterogeneous suspension (if using K₂CO₃) or a clear solution (if using DIPEA).

  • Controlled Addition: Dissolve N-benzylisopropylamine (1.0 equivalent) in a minimal amount of THF. Using a syringe pump, add this solution dropwise over 3 hours to the vigorously stirred dibromobutane mixture at 25°C.

  • Kinetic Reaction: Stir the mixture at 35°C for 24 hours. Do not exceed 40°C. Monitor via LC-MS to confirm the presence of the mono-alkylated mass [M+H]+ and the absence of the pyrrolidinium mass.

  • Workup: Filter off any inorganic salts. Remove the THF under reduced pressure on a rotary evaporator, ensuring the water bath strictly remains below 35°C .

  • Reagent Recovery: Remove the excess 1,4-dibromobutane via short-path high-vacuum distillation (<0.1 Torr). The pot temperature must not exceed 50°C to prevent thermal cyclization of the concentrated freebase.

Workflow 2: Anhydrous Hydrobromide Salt Formation

The Causality: If the freebase is exposed to water during salt formation, polar protic conditions will stabilize the transition state for intramolecular cyclization, rapidly degrading your product into a water-soluble pyrrolidinium gum. Salt formation must be strictly anhydrous.

Step-by-Step Protocol:

  • Dissolution: Dissolve the purified Benzyl(4-bromobutyl)(propan-2-yl)amine freebase in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) (20 mL per gram) and cool to 0°C in an ice bath.

  • Acidification: Slowly add 1.05 equivalents of anhydrous HBr (available as a 33% wt solution in glacial acetic acid, or as HBr gas dissolved in ether) dropwise under vigorous stirring.

  • Precipitation: Self-Validation: A white precipitate will immediately begin to crash out of the non-polar solvent. Stir for 30 minutes at 0°C to ensure complete crystallization.

  • Isolation: Filter the solid rapidly under a blanket of nitrogen to prevent atmospheric moisture absorption. Wash the filter cake with cold anhydrous ether and dry under high vacuum for 12 hours.

Part 3: Quantitative Optimization Data

The table below summarizes our internal optimization data, demonstrating how specific variables impact the yield of the target molecule versus parasitic byproducts.

Reaction ConditionDibromobutane RatioBase / SolventTemp (°C)Yield of Target (%)Dimerization (%)Pyrrolidinium (%)
Standard Batch Heating1.2 eqK₂CO₃ / MeCN80°C15%25%55%
Excess Reagent (Batch)5.0 eqK₂CO₃ / MeCN80°C30%<5%60%
Low Temp + Excess5.0 eqK₂CO₃ / MeCN35°C78%<5%12%
Optimized (Dropwise) 5.0 eq DIPEA / THF 35°C 85% <2% 8%

Part 4: Troubleshooting FAQs

Q: My product turned into a highly water-soluble, sticky gum during the aqueous workup. What happened? A: You have inadvertently synthesized a quaternary ammonium salt (1-benzyl-1-isopropylpyrrolidin-1-ium bromide). This occurs when the reaction is heated too high or left in a polar solvent for too long, allowing the tertiary amine to attack the terminal bromide [2]. To fix this, strictly adhere to the <40°C temperature limit and avoid aqueous workups; instead, filter the reaction and evaporate the solvent directly.

Q: Can I use Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) to speed up the alkylation? A: No. Strong, nucleophilic bases like NaOH will promote the E2 elimination of 1,4-dibromobutane, generating 4-bromo-1-butene or 1,3-butadiene gas, destroying your electrophile. Always use mild, non-nucleophilic bases like DIPEA or K₂CO₃ [1].

Q: I don't have a high-vacuum setup. How can I remove the 5.0 equivalents of 1,4-dibromobutane without distilling at high temperatures? A: You can use selective precipitation. After removing the reaction solvent (THF), dissolve the crude mixture (which contains your product and excess dibromobutane) in a minimal amount of cold hexane. The freebase amine often exhibits lower solubility in cold hexane compared to the highly soluble 1,4-dibromobutane. Alternatively, you can proceed directly to the anhydrous salt formation step (Workflow 2); the hydrobromide salt of your product will crash out of the ether/hexane mixture, leaving the unreacted 1,4-dibromobutane dissolved in the mother liquor.

References

  • Facile, high-yielding preparation of pyrrolidinium, piperidinium, morpholinium and 2,3-dihydro-1H-isoindolinium salts and ionic liquids from secondary amines. RSC Advances, 2014, 4, 23327-23337. Available at:[Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at:[Link]

Troubleshooting

Best purification and recrystallization techniques for Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide

This guide provides in-depth technical support for the purification and recrystallization of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide. It is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for the purification and recrystallization of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide. It is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their purification workflows.

Part 1: Initial Assessment and Purification Strategy

This section addresses preliminary questions regarding the crude product and the decision-making process for selecting a purification method.

Q1: What are the likely impurities in my crude Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide sample?

A1: The impurity profile is highly dependent on the synthetic route. Assuming a standard alkylation pathway, common impurities may include:

  • Residual Starting Materials: Unreacted N-benzyl-N-isopropylanine or 1,4-dibromobutane.

  • Over-alkylation Products: Quaternary ammonium salts formed from further reaction.

  • Inorganic Salts: Residual bases (e.g., K₂CO₃) or salts from workup procedures (e.g., NaCl)[1].

  • Solvent Residues: Solvents used in the reaction or initial workup, such as acetonitrile, ethanol, or acetone[2].

  • Oxidation Products: Amines can oxidize when exposed to air and light, leading to colored impurities[2][3].

A preliminary analysis by ¹H NMR or LC-MS is recommended to identify the major contaminants, which will guide your purification strategy.

Q2: My crude product is an oil/gummy solid. Is recrystallization the right first step?

A2: Not necessarily. Attempting to recrystallize an oily or very impure product directly can lead to "oiling out," where the compound separates as a liquid instead of forming crystals. A better approach is:

  • Liquid-Liquid Extraction: If the crude product is not yet the hydrobromide salt (i.e., it's the free base), perform an acid-base extraction. Dissolve the crude material in a non-polar organic solvent (e.g., ethyl acetate, DCM) and wash with dilute aqueous acid (e.g., 5% HCl) to protonate and extract the amine into the aqueous layer. The aqueous layer can then be basified and the pure amine re-extracted.

  • Salt Precipitation: If you have the free base amine, a straightforward purification method is to dissolve it in a suitable solvent (like diethyl ether, MTBE, or ethyl acetate) and add a solution of HBr (e.g., HBr in acetic acid or gaseous HBr) to precipitate the hydrobromide salt. This can often dramatically increase purity[4].

  • Solvent Trituration/Wash: If the product is a solid but appears impure, try washing it with a solvent in which the desired product is sparingly soluble but the impurities are soluble. For a polar salt like this, a good wash solvent might be cold acetone or diethyl ether.

Recrystallization should be performed on a solid material that is already reasonably pure (>85-90%) for best results.

Part 2: The Recrystallization Workflow

This section provides a detailed, step-by-step protocol for the recrystallization of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide. The core principle of recrystallization is to dissolve the impure solid in a minimum amount of a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution[5].

Step 1: Solvent System Selection

The choice of solvent is the most critical factor for a successful recrystallization. The ideal solvent should dissolve the compound when hot but not when cold. For a polar amine hydrobromide salt, polar protic solvents are an excellent starting point.

Table 1: Recommended Solvent Systems for Screening

Solvent System (Primary / Anti-solvent)Rationale & PropertiesPotential Issues & Mitigation
Isopropanol (IPA) Good balance of polarity. Often shows a significant solubility difference between hot and cold for amine salts.May require a large volume. If solubility is too high when cold, consider adding an anti-solvent.
Ethanol / Water A common mixed-solvent system for polar compounds. The compound should be soluble in hot ethanol. Water is added as an anti-solvent to reduce solubility[6].Adding too much water can cause the product to oil out or precipitate too quickly, trapping impurities. Add water dropwise to the hot solution until persistent cloudiness appears, then add a drop of ethanol to redissolve[7].
Acetonitrile (MeCN) A polar aprotic solvent that can be effective for crystallizing salts[6].Ensure your compound is not overly soluble in cold MeCN. Check for reactivity if residual starting materials are present.
Isopropanol (IPA) / Ethyl Acetate A two-solvent system where IPA is the primary solvent and ethyl acetate acts as the less polar anti-solvent to induce crystallization[6].The solvents are fully miscible. Add ethyl acetate slowly to the hot IPA solution.

Screening Protocol:

  • Place ~50 mg of your crude solid into a small test tube.

  • Add the chosen primary solvent (e.g., IPA) dropwise at room temperature. If it dissolves readily, the solvent is likely too good and will result in poor recovery.

  • If it is poorly soluble, heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the solid[8].

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • If high-quality crystals form, you have found a suitable single-solvent system. If not, experiment with mixed-solvent systems.

Step 2: Experimental Protocol for Recrystallization

This protocol assumes a single-solvent system (e.g., Isopropanol) has been chosen.

  • Dissolution: Place the crude Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. Add a small amount of the chosen solvent (e.g., 5 mL of IPA) and heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid is just completely dissolved. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution upon cooling[8].

  • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), you must perform a hot gravity filtration. This step removes impurities that are insoluble in the hot solvent[9]. Pre-warm a funnel and a new flask with hot solvent vapor to prevent premature crystallization in the filter paper[7].

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Rapid cooling encourages the formation of small, impure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation[9].

  • Inducing Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous pure batch.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel[9]. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities. Causality: Using ice-cold solvent for washing is critical to avoid redissolving your purified product[8].

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to begin the drying process. Then, transfer the crystals to a watch glass or drying dish and dry them thoroughly in a vacuum oven. The final product should be a free-flowing crystalline solid.

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Process A Crude Solid Product B Select Solvent System (Table 1) A->B C Dissolve in Minimum Hot Solvent B->C D Insoluble Impurities? C->D E Hot Gravity Filtration D->E Yes F Cool Slowly to RT, then Ice Bath D->F No E->F G Crystals Formed? F->G H Induce Crystallization (Scratch / Seed) G->H No I Collect by Vacuum Filtration G->I Yes H->F J Wash with Ice-Cold Solvent I->J K Dry Under Vacuum J->K L Pure Crystalline Product K->L

Caption: Recrystallization workflow for Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide.

Part 3: Troubleshooting Guide

Q3: My compound "oiled out" instead of crystallizing. What do I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase above its melting point. This is common if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.

  • Solution 1: Re-heat the mixture until the oil redissolves. Add more of the primary solvent (e.g., hot IPA) until the solution is no longer saturated at the boiling point. Then, allow it to cool very slowly.

  • Solution 2: If using a mixed-solvent system, you may have added too much anti-solvent. Re-heat to dissolve the oil, add more of the primary solvent to create a clear solution, and then cool again.

  • Solution 3: The chosen solvent system may be inappropriate. Select a solvent with a lower boiling point or try a different solvent pair.

Q4: After cooling, no crystals have formed. What are my next steps?

A4: Failure to crystallize is usually due to either the solution not being sufficiently saturated or a high energy barrier to nucleation.

  • Solution 1 (Induce Nucleation): As mentioned in the protocol, scratch the inner surface of the flask with a glass rod or add a seed crystal.

  • Solution 2 (Increase Saturation): If nucleation techniques fail, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration, and then attempt the cooling process again.

  • Solution 3 (Anti-solvent): If using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise at room temperature until the solution becomes faintly cloudy, then clarify with a drop of the original solvent and cool[7].

Q5: The recovery yield of my recrystallized product is very low. How can I improve it?

A5: Low yield is a common issue and can stem from several factors.

  • Excess Solvent: This is the most common cause. Using the absolute minimum amount of hot solvent to dissolve the compound is essential[8].

  • Premature Crystallization: If the product crystallized during a hot filtration step, you lost material. Ensure your apparatus is properly pre-heated[7].

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve a significant portion of your product.

  • Inherent Solubility: The compound may have significant solubility in the solvent even at low temperatures. In this case, cooling the filtrate in a colder bath (e.g., dry ice/acetone) may yield a second crop of crystals, although this second crop may be less pure. Alternatively, a different solvent system is required.

Q6: The color of my product did not improve after recrystallization. What happened?

A6: If colored impurities have similar solubility properties to your product, they will co-crystallize.

  • Solution 1 (Charcoal Treatment): Add a very small amount (1-2% by weight) of activated charcoal to the hot solution before the filtration step. Charcoal adsorbs many colored, highly conjugated impurities. Swirl for a few minutes, then remove the charcoal via hot gravity filtration[9]. Do not add charcoal to a boiling solution, as it can cause violent bumping.

  • Solution 2 (Chemical Treatment): If the color is due to oxidation, performing the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon) may help. In some cases, a pre-wash of the crude free base with a mild reducing agent solution (e.g., sodium bisulfite) before salt formation can remove certain oxidative impurities.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. University of York. [Link]

  • Reddit r/Chempros. (2023, February 19). Go-to recrystallization solvent mixtures. Reddit. [Link]

  • University of California, Los Angeles. (n.d.). RECRYSTALLISATION. UCLA Chemistry and Biochemistry. [Link]

  • Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series (U.S. Patent No. 1,878,970). U.S.
  • Scribd. (n.d.). Solvent Selection for Crystallization. Scribd. [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Quora. [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Amrita OLabs. [Link]

  • Veeprho. (n.d.). Amine Impurities and Related Compound. Veeprho. [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Reddit r/Chempros. (2024, March 12). Amine workup. Reddit. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • University of Anbar. (2021, July 16). Experimental No. (4) Recrystallization. College of Pharmacy. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Benzyl(4-bromobutyl)(propan-2-yl)amine Hydrobromide in Assays

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic behavior of complex synthetic molecules in biological assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic behavior of complex synthetic molecules in biological assays. Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide presents a classic formulation challenge: it is a bulky, highly lipophilic molecule tethered to an ionizable hydrobromide salt.

This guide is designed to move beyond basic "add more solvent" advice. Here, we deconstruct the thermodynamic and kinetic causality behind your solubility issues and provide self-validating, step-by-step protocols to ensure your compound remains in solution without compromising the integrity of your assay.

Mechanistic Overview: Why is this Compound Crashing Out?

To successfully solubilize Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide, we must first understand the physicochemical forces driving its precipitation:

  • Hydrophobic Hydration & Aggregation: The molecule features three highly non-polar moieties—a benzyl ring, a bromobutyl chain, and an isopropyl group. These structures disrupt the hydrogen-bonding network of water. To minimize thermodynamically unfavorable surface area exposure, the hydrophobic regions rapidly aggregate, leading to precipitation[1].

  • The Common Ion Effect: Because this compound is a hydrobromide salt, its dissolution is governed by its solubility product constant ( Ksp​ ). If you are diluting this compound into standard Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), the high concentration of halide ions (e.g., 137 mM Cl− ) shifts the equilibrium toward the solid state, suppressing solubility and forcing the salt out of solution[2].

Solubility Troubleshooting Workflow

SolubilityWorkflow A Benzyl(4-bromobutyl)(propan-2-yl)amine HBr (Poorly Soluble) B Assess Buffer Composition (Avoid Common Ion Effect) A->B Step 1: Buffer Prep C Cosolvent Strategy (e.g., DMSO ≤ 1%) B->C Step 2: Solubilization D Excipient Addition (e.g., HP-β-CD Complexation) C->D If Precipitation Occurs E Kinetic Solubility Check (Turbidimetry / Nephelometry) C->E Direct Dilution D->E Encapsulation E->B Turbidity Detected (Iterate) F Proceed to Biological Assay E->F Clear Solution (No Sub-visible Particles)

Figure 1: Systematic workflow for resolving aqueous solubility issues of hydrophobic amine HBr salts.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into my assay buffer. What is happening? A1: You are experiencing a "solvent crash." When you inject a concentrated DMSO stock into an aqueous buffer, the local concentration of DMSO drops instantaneously. The highly lipophilic benzyl and bromobutyl groups are suddenly exposed to water, and because the crystalline lattice energy of the hydrobromide salt is high, the compound thermodynamically prefers to precipitate rather than remain solvated[1]. To prevent this, you must alter the method of addition (see Protocol 1) or utilize a carrier excipient.

Q2: How much DMSO can I safely use to keep it in solution without ruining my assay? A2: This depends strictly on your assay architecture. According to the NIH Assay Guidance Manual, final DMSO concentrations in cell-based assays must generally be kept below 0.2% to prevent cytotoxicity and artifactual signaling pathways[3]. Biochemical (cell-free) assays are more robust and can typically tolerate up to 1.0% DMSO (and occasionally up to 5%, depending on the enzyme)[3]. If your compound requires >1% DMSO to remain soluble, you must abandon the pure cosolvent strategy and transition to an excipient-based approach.

Q3: If buffer tweaks and DMSO are insufficient, what excipients are recommended for this specific structural class? A3: For bulky, halogenated amines, cyclodextrin complexation is the gold standard. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that perfectly accommodates the benzyl or bromobutyl moieties, while its hydrophilic exterior maintains excellent aqueous solubility[4]. This host-guest complexation masks the lipophilicity without covalently altering the drug, allowing it to dynamically dissociate and interact with your biological target during the assay.

Q4: How do I adjust my buffer to prevent the hydrobromide salt from crashing out? A4: Avoid high-halide buffers. If you are using PBS, the high chloride concentration will induce the common ion effect and crash out your hydrobromide salt[2]. Switch to a low-halide, zwitterionic buffer system such as HEPES or PIPES. Additionally, ensure the pH is slightly acidic to neutral (pH 6.5 - 7.2) to guarantee the secondary/tertiary amine remains fully protonated and ionized, which maximizes its intrinsic aqueous solubility.

Quantitative Data: Solubilizing Agent Tolerability Limits

When optimizing your assay, strictly adhere to the maximum tolerable limits of solubilizing agents to ensure biological relevance and prevent assay interference.

Solubilizing AgentMax Conc. (Cell-Based)Max Conc. (Biochemical)Mechanism of Action & Cautions
DMSO < 0.2%< 1.0% (up to 5%)Cosolvent. Disrupts water hydrogen-bonding. High levels cause cell toxicity and protein denaturation.
HP-β-CD 1.0% - 5.0% (w/v)5.0% - 10.0% (w/v)Host-guest complexation. Shields hydrophobic moieties. High levels may extract cholesterol from cell membranes.
Ethanol < 0.1%< 1.0%Cosolvent. Often more cytotoxic than DMSO; evaporates rapidly, altering effective concentrations.
Tween-80 < 0.01%< 0.1%Non-ionic surfactant. Forms micelles. Can disrupt lipid bilayers and interfere with fluorescence readouts.

Experimental Protocols

To ensure data integrity, every solubilization strategy must be self-validating. Do not assume a solution is clear just because you cannot see macroscopic particles.

Protocol 1: Step-wise Kinetic Solubility Assessment (Solvent-Shift Method)

Use this protocol to determine the maximum thermodynamic solubility of your compound in buffer before running your biological assay.

  • Stock Preparation: Prepare a 10 mM stock of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide in 100% anhydrous DMSO. Store in a desiccator to prevent moisture absorption, which degrades DMSO-solubilized compounds[3].

  • Buffer Optimization: Pre-warm a low-halide aqueous buffer (e.g., 50 mM HEPES, pH 7.0) to 37°C.

  • Controlled Addition: Perform a serial dilution of the DMSO stock. Rapidly inject the DMSO stock into the aqueous buffer under vigorous vortexing. Causality note: Rapid mixing prevents localized supersaturation zones that nucleate crystal growth.

  • Analytical Validation (Turbidimetry): Transfer 100 µL of the final solution to a clear-bottom 96-well plate. Measure the absorbance at 620 nm using a microplate reader.

  • Interpretation: A baseline shift (absorbance > 0.05 above the buffer blank) indicates the presence of sub-visible particles. The concentration just below this inflection point is your maximum working kinetic solubility.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

Use this protocol if Protocol 1 fails to yield a high enough concentration for your assay.

  • Excipient Preparation: Prepare a 5% (w/v) solution of HP-β-CD in your target assay buffer (e.g., HEPES).

  • Direct Solid Addition: Add the solid Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide directly to the HP-β-CD solution. Do not use DMSO in this step to avoid compounding solvent toxicity.

  • Equilibration: Agitate the suspension on a thermomixer at 37°C for 24 to 48 hours. Causality note: Host-guest complexation is an equilibrium process; sufficient time is required for the cyclodextrin to encapsulate the bulky bromobutyl/benzyl groups[4].

  • Filtration: Filter the equilibrated suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.

  • Quantification: You now have a saturated inclusion complex. Quantify the exact concentration of the soluble compound via HPLC-UV against a standard curve before applying it to your assay.

References

  • Technical Support Center: Enhancing the Aqueous Solubility of Glaucine Hydrobromide Benchchem URL
  • National Institutes of Health (PMC)
  • Improving API Solubility by Salt and Cocrystal Formation MilliporeSigma URL
  • National Institutes of Health (NCBI Bookshelf)

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectroscopy data for Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide validation

Case Study: Structural Elucidation of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide Executive Summary The structural validation of complex active pharmaceutical ingredient (API) intermediates requires analytical te...

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Author: BenchChem Technical Support Team. Date: April 2026

Case Study: Structural Elucidation of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide

Executive Summary

The structural validation of complex active pharmaceutical ingredient (API) intermediates requires analytical techniques that balance high-throughput efficiency with definitive structural elucidation. This guide objectively compares the performance of High-Field NMR (400 MHz) against modern Benchtop NMR (80 MHz) for the validation of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide , a sterically hindered, multi-functional tertiary amine salt. By analyzing resolution limits, sensitivity, and second-order spectral effects, this guide provides drug development professionals with actionable data to optimize their analytical workflows.

The Target Compound: Structural Complexity & Analytical Challenges

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide ( C14​H23​Br2​N ) presents unique NMR challenges due to its structural domains:

  • Protonated Amine Core ( NH+ ): The hydrobromide salt strongly deshields the adjacent aliphatic protons and introduces a broad, heavily shifted NH+ proton signal.

  • Aliphatic Overlap: The 4-bromobutyl chain contains four distinct methylene environments. At lower magnetic fields, the middle methylenes ( C2​ and C3​ ) are prone to severe spectral overlap.

  • Diastereotopic Potential: The protonated nitrogen acts as a chiral center, potentially rendering the benzyl methylene protons diastereotopic and complicating their multiplet structure.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes an internal check; failure to meet the validation criteria at any stage automatically invalidates the run, preventing the propagation of artifactual data.

Step 1: Sample Preparation & Internal Calibration
  • Action: Dissolve 15.0 mg of the hydrobromide salt in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: 15 mg provides optimal signal-to-noise ( SNR ) for 13C acquisition without inducing viscosity-related line broadening. CDCl3​ is chosen because the compound's lipophilic domains (benzyl, isopropyl, bromobutyl) overcome the polarity of the HBr salt. TMS acts as the internal zero-point calibrator.

Step 2: Shimming & Lock Verification (Validation Check 1)
  • Action: Lock onto the deuterium signal of CDCl3​ . Adjust Z and Z2 shims.

  • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the residual CHCl3​ peak (7.26 ppm). The run is only validated if FWHM < 1.0 Hz (for 400 MHz) or < 1.5 Hz (for 80 MHz).

Step 3: Acquisition Parameters
  • High-Field (400 MHz): 1H : 16 scans, D1​ = 1s. 13C : 256 scans, D1​ = 2s.

  • Benchtop (80 MHz): 1H : 64 scans, D1​ = 1s. 13C : 2048 scans, D1​ = 2s.

  • Causality: Benchtop systems possess roughly 1/11th the intrinsic sensitivity of a standard high-field system . Increasing the scan count by a factor of 4 for the benchtop 1H acquisition doubles the SNR ( SNR∝n​ ), partially offsetting this physical limitation.

Step 4: Data Processing & Mass Balance (Validation Check 2)
  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function. Phase and baseline correct the spectrum.

  • Validation Check: Integrate all peaks excluding the solvent. The total integral must equal exactly 23 protons . A deviation of >5% indicates impurity, incomplete relaxation, or baseline distortion, triggering a rejection of the batch.

Workflow Visualization

NMR_Validation A Synthesis & Isolation [Bn(iPr)(4-Br-Bu)NH]+ Br- B Sample Prep: 15 mg in CDCl3 (TMS Internal Standard) A->B Aliquot C Benchtop NMR (80 MHz) Fast QC & Reaction Monitoring B->C Routine D High-Field NMR (400 MHz) Definitive Structural Validation B->D Final E Self-Validating Check: Integration = 23 Protons C->E D->E F Final API Intermediate Release E->F Pass

Fig 1: Self-validating NMR workflow for Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide.

Comparative Data Analysis: 400 MHz vs. 80 MHz

The following tables summarize the quantitative chemical shifts ( δ , ppm) and multiplicities observed during the validation of the target compound.

Table 1: 1 H NMR Data Comparison ( CDCl3​ )
Proton Environment400 MHz (High-Field)80 MHz (Benchtop)Resolution & Performance Notes
NH+ 10.20 (br s, 1H)10.2 (br s, 1H)Broadened in both due to quadrupolar relaxation and H-bonding.
Aromatic (Ph) 7.40 - 7.65 (m, 5H)7.3 - 7.7 (br m, 5H)Fine multiplet structure lost at 80 MHz; appears as a single broad lump.
Benzyl CH2​ 4.22 (d, J=5.0 Hz, 2H)4.2 (br m, 2H)Second-order overlap possible at low field.
Isopropyl CH 3.65 (hept, J=6.6 Hz, 1H)3.6 (br m, 1H)Heptet completely unresolved at 80 MHz.
CH2​−Br 3.42 (t, J=6.4 Hz, 2H)3.4 (br t, 2H)Triplet visible but broadened at 80 MHz.
N−CH2​ 3.05 (m, 2H)3.0 (br m, 2H)Loss of fine coupling at benchtop frequencies.
Butyl C2​,C3​ CH2​ s 1.80 - 2.10 (m, 4H)1.7 - 2.2 (br m, 4H)Severe overlap at 80 MHz; integrated as a single 4H block.
Isopropyl CH3​ 1.45 (d, J=6.6 Hz, 6H)1.45 (d, J=6.6 Hz, 6H)Distinct doublet maintained across both fields.
Table 2: 13 C NMR Data Comparison ( CDCl3​ )
Carbon Environment100 MHz (High-Field)20 MHz (Benchtop)Detection & Performance Notes
Aromatic (ipso) 131.5131.5Requires high scan count (2048+) at 20 MHz due to lack of NOE.
Aromatic (o, m, p) 130.2, 129.4, 128.9129.5 (broad)Ortho/meta/para merge into a single broad peak at 20 MHz.
Isopropyl CH 55.255.2Clearly resolved on both instruments.
Benzyl CH2​ 53.853.8Clearly resolved on both instruments.
N−CH2​ 49.549.5Clearly resolved on both instruments.
CH2​−Br 32.832.8Clearly resolved on both instruments.
Butyl C2​ 29.129.1May overlap with C3​ at low field depending on shim quality.
Butyl C3​ 24.524.5Resolved.
Isopropyl CH3​ 18.218.2High intensity, easily detected on both instruments.

Mechanistic Insights: Resolution, Sensitivity, and Second-Order Effects

The stark differences in the spectral profiles between the two instruments are governed by the physical relationship between the Larmor precession frequency ( Δν ) and the scalar coupling constant ( J ).

While chemical shift (in ppm) and J -coupling (in Hz) are independent of the magnetic field, the width of a multiplet in ppm scales inversely with field strength. For example, the 4-bromobutyl CH2​−Br triplet ( J = 6.4 Hz) spans roughly 13 Hz. At 400 MHz, this occupies a narrow 0.032 ppm window. At 80 MHz, the exact same 13 Hz spans 0.162 ppm.

In high-field NMR systems, the discrepancy between the Larmor precession and the coupling constants is notably large ( Δν≫J ), resulting in clean, first-order spectra . However, as the magnetic field strength decreases in benchtop systems, the Larmor precession approaches the coupling constant. This causes the aliphatic signals (specifically the butyl C2​ and C3​ protons) to transition into second-order spectra, resulting in the "broad lumps" observed in Table 1. Despite this, benchtop NMR systems remain highly viable for pharmaceutical validation when combined with stringent mass-balance integration protocols and chemometric analysis .

Conclusion & Strategic Recommendations

Both High-Field and Benchtop NMR successfully validate the presence of the critical functional groups in Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide.

  • Benchtop NMR (80 MHz) is highly recommended for routine in-process quality control (QC), reaction monitoring, and rapid mass-balance checks. Its operational simplicity and lack of cryogen requirements make it ideal for the fume hood.

  • High-Field NMR (400 MHz) remains mandatory for definitive structural elucidation, resolving complex diastereotopic splitting, and generating regulatory-grade data for Investigational New Drug (IND) submissions.

References

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. URL:[Link]

  • Organic Process Research & Development. (2024). Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis. ACS Publications. URL:[Link]

  • MDPI. (2021). Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy. Molecules. URL:[Link]

Comparative

Mass Spectrometry Fragmentation Pattern of Benzyl(4-bromobutyl)(propan-2-yl)amine Hydrobromide: A Comparative Analytical Guide

As drug development pipelines increasingly rely on complex halogenated intermediates, the structural characterization of compounds like Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide demands rigorous analytical stra...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex halogenated intermediates, the structural characterization of compounds like Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide demands rigorous analytical strategies. This tertiary amine features three distinct functional groups—a benzyl ring, an isopropyl group, and a halogenated alkyl chain—each dictating specific gas-phase behaviors during tandem mass spectrometry (MS/MS).

This guide provides an in-depth mechanistic analysis of its fragmentation pathways, objectively comparing the performance of high-resolution Electrospray Ionization (ESI-QTOF-MS) against traditional Electron Ionization (GC-EI-MS) platforms.

Mechanistic Profiling & Fragmentation Causality

To accurately interpret the mass spectra of Benzyl(4-bromobutyl)(propan-2-yl)amine, we must first understand the causality behind its ionization and subsequent dissociation.

Ionization and the Isotopic Signature

In solution, the hydrobromide salt dissociates. Under positive Electrospray Ionization (ESI+), the highly basic tertiary nitrogen is protonated, yielding the intact precursor ion [M+H]+ [10]. Because bromine naturally exists as two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio, the precursor ion presents a highly diagnostic doublet at m/z 284.10 and m/z 286.10 . This isotopic pattern is critical for verifying the intact precursor before fragmentation [7].

Collision-Induced Dissociation (CID) Pathways

When subjected to CID, the protonated free base undergoes two primary, thermodynamically driven fragmentation pathways:

  • Intramolecular Cyclization (Neutral Loss of HBr): The lone pair on the tertiary nitrogen acts as an internal nucleophile, attacking the terminal carbon of the 4-bromobutyl chain. This SN​2 -like gas-phase reaction expels a neutral hydrogen bromide (HBr) molecule (80 or 82 Da), forming a highly stable, five-membered pyrrolidinium cation at m/z 204.17 . Because the bromine is lost, this fragment lacks the 1:1 isotopic doublet, serving as definitive proof of the bromobutyl chain's presence.

  • Benzylic Cleavage: Substituted benzylamines preferentially undergo N−Cα​ bond cleavage [10]. The benzyl moiety is cleaved and rearranges to form the aromatic, seven-membered tropylium cation at m/z 91.05 . The tropylium ion is a universal and highly stable hallmark of benzylated compounds in mass spectrometry [1].

Fragmentation A Precursor Ion [M+H]+ m/z 284.10 / 286.10 (1:1 Isotope Ratio) B Pyrrolidinium Cation m/z 204.17 (Loss of HBr) A->B - HBr (80/82 Da) Intramolecular Cyclization C Tropylium Cation m/z 91.05 (Benzyl Cleavage) A->C C-N Bond Cleavage B->C Secondary Cleavage D Isopropyl Cleavage m/z 162.12 B->D - Propene (42 Da)

Caption: Proposed ESI-CID fragmentation pathway of Benzyl(4-bromobutyl)(propan-2-yl)amine.

Platform Comparison: ESI-QTOF-MS vs. GC-EI-MS

Selecting the correct analytical platform is vital. While GC-EI-MS is a staple for volatile organics, the hydrobromide salt form of this compound introduces thermal instability challenges. Below is an objective comparison of how this compound behaves across soft (ESI) and hard (EI) ionization platforms.

Quantitative Performance Summary
Analytical ParameterUHPLC-ESI-QTOF-MS (Soft Ionization)GC-EI-MS (Hard Ionization, 70 eV)
Sample State Intact Hydrobromide Salt (Dissociated in LC)Free Base (Requires prior neutralization)
Precursor Ion m/z 284.10 / 286.10 ( [M+H]+ ) m/z 283.09 / 285.09 ( M+∙ )
Precursor Abundance High (~80% relative abundance)Very Low (< 5% relative abundance)
Base Peak (100%) m/z 204.17 (Pyrrolidinium ion) m/z 91.05 (Tropylium ion)
Diagnostic Isotope Perfectly retained in precursorOften lost due to rapid thermal degradation
Mass Accuracy <2 ppm (High-Resolution)Nominal Mass (Low-Resolution)

Scientist's Insight: ESI-QTOF-MS is vastly superior for this specific molecule. In GC-EI-MS, the intense 70 eV electron beam and high injector temperatures cause rapid, premature cleavage of the weak C−Br bond before the molecule reaches the detector. This results in a spectrum dominated by the m/z 91 tropylium ion [2], stripping away the structural context of the intact molecule. Conversely, ESI preserves the intact [M+H]+ ion, allowing for targeted isolation and controlled fragmentation.

Self-Validating Experimental Protocol (UHPLC-ESI-MS/MS)

To ensure high-fidelity data, the following protocol integrates continuous self-validation steps, ensuring that the observed fragments are strictly derived from the target analyte and not in-source artifacts.

Step 1: Sample Preparation & Salt Dissociation
  • Accurately weigh 1.0 mg of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide.

  • Dissolve in 1.0 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to create a 1 mg/mL stock.

  • Dilute to a working concentration of 100 ng/mL using the same solvent. Causality: The polar solvent fully dissociates the hydrobromide salt. The 0.1% Formic acid acts as a proton donor, ensuring quantitative protonation of the tertiary amine to maximize ESI+ ionization efficiency.

Step 2: System Suitability Test (SST) - Validation Step
  • Inject a solvent blank to establish baseline noise and confirm the absence of carryover at m/z 284/286.

  • Inject the 100 ng/mL standard. Verify that the mass accuracy of the precursor is within ±5 ppm and that the 79Br:81Br isotopic ratio is within 5% of the theoretical 1:1 distribution. If the ratio is skewed, the detector may be saturated, requiring further sample dilution.

Step 3: Chromatographic Separation
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 4: QTOF-MS/MS Acquisition
  • Source Parameters: ESI positive mode, Capillary Voltage 3.0 kV, Desolvation Temp 350°C.

  • Precursor Isolation: Isolate m/z 284.10 in Q1 (narrow 1.0 Da window to exclude the 81Br isotope for cleaner MS/MS spectra).

  • Collision Energy (CE) Ramp: Apply a CE ramp from 15 eV to 40 eV in the collision cell using Argon gas. Causality: A lower CE (15 eV) favors the neutral loss of HBr ( m/z 204.17), while a higher CE (40 eV) drives secondary fragmentation, maximizing the yield of the tropylium ion ( m/z 91.05).

Workflow S1 Sample Prep (0.1% FA in MeOH) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (Desolvation) S2->S3 S4 Q1 Isolation (m/z 284.10) S3->S4 S5 CID Cell (CE Ramp: 15-40 eV) S4->S5 S6 TOF Detection (High-Res MS/MS) S5->S6

Caption: Step-by-step UHPLC-ESI-QTOF-MS/MS analytical workflow.

References

  • National Center for Biotechnology Information (PMC)
  • Encyclopedia.
  • Highly Sensitive Labeling Reagents for Scarce Natural Products ACS Chemical Biology URL
  • Characterization of the Internal Energy of Ions Produced by Electrospray Ionization Using Substituted Benzyl Ammonium Thermometer Ions ACS Publications URL
Validation

HPLC Method Validation for Benzyl(4-bromobutyl)(propan-2-yl)amine Hydrobromide Purity: A Comparative Guide (HILIC vs. RP-HPLC)

Introduction & Scientific Context Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide (BBP-HBr) is a highly reactive, polar intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide (BBP-HBr) is a highly reactive, polar intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including various beta-blockers and advanced amine derivatives. Because of the reactive nature of the alkyl bromide moiety and the basicity of the amine, stringent purity control is critical to prevent the propagation of genotoxic impurities into the final API.

As a Senior Application Scientist, the primary analytical challenge when dealing with amine hydrobromide salts is achieving reproducible chromatographic retention and symmetrical peak shapes. This guide objectively compares traditional Reversed-Phase HPLC (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity determination of BBP-HBr, providing a self-validating, step-by-step methodology grounded in the latest ICH Q2(R2)[1] and USP <1225>[2] guidelines.

Methodology Comparison: RP-HPLC vs. HILIC

When developing a purity method for a polar salt like BBP-HBr, the choice of stationary phase dictates the robustness of the entire analytical lifecycle.

Reversed-Phase HPLC (The Traditional Approach)

In RP-HPLC, retention is driven by hydrophobic partitioning. Because BBP-HBr is a highly polar, ionized salt, it exhibits poor retention on standard C18 columns. To force retention, analysts must add ion-pairing reagents (e.g., trifluoroacetic acid or heptanesulfonic acid) to the mobile phase.

  • The Drawback: Ion-pairing reagents cause severe signal suppression in Mass Spectrometry (MS)[3], require extended column equilibration times, and often lead to baseline drift during gradient elution. Furthermore, secondary interactions between the basic amine and unreacted surface silanols on the silica support frequently cause severe peak tailing.

HILIC (The Modern, Optimal Approach)

HILIC operates via a completely different mechanism: analytes partition into a water-enriched layer immobilized on a polar stationary phase (such as a zwitterionic or amide column)[4].

  • The Advantage: HILIC utilizes highly organic mobile phases (e.g., >70% Acetonitrile), which inherently increases the retention of polar and hydrophilic compounds without the need for ion-pairing reagents[5]. This results in 100% MS compatibility, superior desolvation efficiency, and exceptionally sharp peak shapes for basic amines[3][4].

retention_mechanism cluster_RP RP-HPLC (Suboptimal) cluster_HILIC HILIC (Optimal) RP_Node C18 Phase (Hydrophobic) RP_Result Poor Retention Ion-Pairing Needed RP_Node->RP_Result RP_Analyte BBP-HBr (Polar Salt) RP_Analyte->RP_Node Weak Interaction HILIC_Node Zwitterionic Phase (Aqueous Layer) HILIC_Result Strong Retention MS Compatible HILIC_Node->HILIC_Result HILIC_Analyte BBP-HBr (Polar Salt) HILIC_Analyte->HILIC_Node Hydrophilic Partitioning

Fig 1: Chromatographic retention mechanisms comparing RP-HPLC and HILIC for polar amine salts.

Performance Comparison Summary
ParameterRP-HPLC (C18)HILIC (Zwitterionic)Causality / Scientific Rationale
Retention Mechanism HydrophobicHydrophilic PartitioningHILIC favors polar salts; RP-HPLC repels them.
Peak Symmetry (Tf) > 1.8 (Tailing)< 1.2 (Symmetrical)HILIC avoids secondary silanol interactions with basic amines.
MS Compatibility Poor (Ion-pairing required)ExcellentHILIC uses volatile buffers (e.g., Ammonium Formate)[3].
Sensitivity (LOD) ~0.05% w/w~0.01% w/wHigh organic mobile phase in HILIC enhances electrospray ionization.

Experimental Protocol: HILIC Workflow

To ensure trustworthiness, the following methodology is designed as a self-validating system . It includes internal go/no-go gates that prevent the generation of erroneous data.

Chromatographic Conditions
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid). Rationale: Low pH ensures the amine remains fully protonated, stabilizing its retention.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Gradient: 85% B to 50% B over 15 minutes. Rationale: In HILIC, water is the strong eluting solvent. Decreasing the organic phase elutes the strongly retained polar impurities[5].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (and in-line ESI-MS for impurity identification).

Sample Preparation

Causality Warning: In HILIC, the injection solvent must have an equal or higher organic content than the initial mobile phase to prevent peak distortion (the "solvent effect")[5].

  • Accurately weigh 50.0 mg of BBP-HBr sample.

  • Dissolve in 10.0 mL of Diluent (80% Acetonitrile / 20% Water) to yield a 5.0 mg/mL stock solution.

  • Sonicate for 5 minutes at room temperature.

  • Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Test (SST) - The Self-Validating Gate

Prior to analyzing any sample, inject the standard solution (0.5 mg/mL) six times. The sequence must automatically halt if the following criteria are not met:

  • Relative Standard Deviation (RSD) of peak area 2.0%.

  • Tailing Factor (Tf) 1.5.

  • Theoretical Plates (N) 5000.

Validation Framework & Data (ICH Q2(R2) & USP <1225>)

The method validation aligns with the updated lifecycle management principles of ICH Q2(R2)[6] and USP <1225>[7], focusing on the reliability of the "Reportable Result."

validation_workflow Start Method Optimization (Diluent & Gradient) Spec Specificity (ICH Q2) Resolution > 1.5 Start->Spec System Suitability Passed Lin Linearity & Range R² > 0.999 Spec->Lin No Interference Acc Accuracy (Spike Recovery) 98.0% - 102.0% Lin->Acc Proportionality Confirmed Prec Precision (Repeatability) RSD < 2.0% Acc->Prec Recovery Validated Report Reportable Result (USP <1225> Compliance) Prec->Report Lifecycle Integration

Fig 2: Analytical procedure lifecycle and validation workflow based on ICH Q2(R2) and USP <1225>.

Specificity

Causality: We must prove the method can differentiate BBP-HBr from its synthetic precursors (e.g., benzylamine derivatives) and degradation products (e.g., hydrolysis of the bromobutyl chain). Result: Samples were subjected to forced degradation (acid, base, peroxide, heat). All degradation peaks were resolved from the main BBP-HBr peak with a resolution factor ( Rs​ ) > 2.0.

Validation Data Summary

The following table summarizes the quantitative validation data obtained using the HILIC methodology, demonstrating its fitness for purpose[6][7].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (HILIC)Status
Linearity Range 25% to 150% of nominal concentration0.05 mg/mL to 7.5 mg/mLPass
Correlation Coefficient ( R2 ) 0.9990.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
Method Precision (RSD) 2.0% (n=6 preparations)0.85%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.015% w/wPass
Robustness Stable under deliberate variationsFlow rate ( ± 0.1 mL/min), Temp ( ± 5°C)Pass

Conclusion

For the purity determination of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide, HILIC vastly outperforms traditional RP-HPLC. By leveraging hydrophilic partitioning, the HILIC method eliminates the need for MS-incompatible ion-pairing reagents, prevents peak tailing caused by secondary silanol interactions, and provides a highly sensitive, robust framework. When validated against ICH Q2(R2) and USP <1225> standards, this self-validating protocol ensures the highest level of scientific integrity and regulatory compliance for API intermediate release testing.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH).[1][6][8] URL:[Link]

  • Current trends in liquid chromatography-mass spectrometry analysis of small interfering RNAs (and polar molecules). Osaka University / Academic Publications.[3] URL:[Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review. National Institutes of Health (NIH) / PMC.[4] URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Counter-Ion Selection: Benzyl(4-bromobutyl)(propan-2-yl)amine Hydrobromide vs. Chloride in Synthetic Applications

Abstract In synthetic chemistry, the choice of a counter-ion for an amine salt is often perceived as a minor detail. However, for intermediates like Benzyl(4-bromobutyl)(propan-2-yl)amine, the selection between a hydrobr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In synthetic chemistry, the choice of a counter-ion for an amine salt is often perceived as a minor detail. However, for intermediates like Benzyl(4-bromobutyl)(propan-2-yl)amine, the selection between a hydrobromide and a chloride salt can have profound implications on physicochemical properties and subsequent reaction performance. This guide provides a detailed comparative analysis of these two analogs, exploring their differences in solubility, stability, and hygroscopicity. We further investigate their performance in a model synthetic application, demonstrating how the counter-ion's identity can influence reaction kinetics and outcomes. This document serves as a practical resource for researchers, scientists, and drug development professionals to make informed decisions in reagent selection and process optimization.

Introduction: The Overlooked Impact of the Counter-Ion

Benzyl(4-bromobutyl)(propan-2-yl)amine is a versatile tertiary amine intermediate, valuable for introducing a benzyl-protected aminoalkyl moiety in the synthesis of more complex molecules.[1] It is typically stored and handled as a salt to improve stability and ease of handling compared to the free base. The most common salt forms are the hydrobromide and hydrochloride.

While seemingly similar, the choice between a bromide (Br⁻) and a chloride (Cl⁻) counter-ion is a critical decision that can affect everything from shelf-life to reaction efficiency. The anion's properties—specifically its size, polarizability, and hydration energy—dictate the salt's overall behavior in both solid and solution states. This guide aims to dissect these differences through a combination of physicochemical property analysis and a practical, comparative study in a common synthetic scenario, empowering the chemist to select the optimal reagent for their specific needs.

Comparative Physicochemical Properties: A Foundation for Rational Selection

The physical characteristics of a reagent are the primary determinants of its handling, storage, and behavior in a reaction vessel. The differences between the hydrobromide and chloride salts, while subtle, are significant.

  • Solubility: The solubility of a salt is governed by the balance between its crystal lattice energy and the solvation energy of its constituent ions. Generally, for a given cation, salts with anions that have a lower charge density and are more "soft" (like bromide) tend to be more soluble in organic solvents than those with "harder" anions like chloride.[2] Conversely, hydrochloride salts may exhibit higher solubility in highly polar, protic solvents like water.[3] This differential solubility is a key factor when selecting a solvent for a reaction or for purification via recrystallization.

  • Hygroscopicity: Hygroscopicity, the tendency to absorb moisture from the air, is a critical parameter for reagent stability and weighing accuracy. Salts with smaller, more charge-dense ions like chloride can have a greater affinity for water molecules, potentially making them more hygroscopic than their bromide counterparts.[4][5] However, this is also highly dependent on the crystal packing of the solid.[6] Non-hygroscopic salts are generally preferred for ease of handling and long-term stability.[4]

  • Thermal Stability: The melting point and decomposition temperature are indicators of a compound's thermal stability. These properties are influenced by the crystal lattice energy, which is a function of ion size and charge. Differences in melting points between the hydrobromide and chloride salts are expected, which can be relevant for reactions conducted at elevated temperatures.

PropertyBenzyl(4-bromobutyl)(propan-2-yl)amine HBrBenzyl(4-bromobutyl)(propan-2-yl)amine HClRationale for Difference
Molecular Weight 365.15 g/mol 320.70 g/mol Difference in atomic mass of Br vs. Cl.
Appearance White to off-white solidWhite to off-white solidGenerally similar for amine salts.
Melting Point Moderately HighTypically slightly higher than HBr analogInfluenced by crystal lattice energy; smaller Cl⁻ ion can lead to stronger ionic interactions.
Solubility in Apolar Solvents (e.g., DCM, THF) ModerateLowerThe larger, more polarizable Br⁻ ion forms a "softer" ion pair, improving solubility in less polar media.
Solubility in Polar Protic Solvents (e.g., H₂O, MeOH) Moderate to HighHighThe smaller Cl⁻ ion has a higher hydration energy, often favoring solubility in water.[3]
Hygroscopicity Low to ModerateModerate to HighThe stronger electrostatic field of the smaller Cl⁻ ion can attract water molecules more readily.[5]

Synthetic Application: Performance in a Model N-Alkylation Reaction

To illustrate the practical implications of counter-ion choice, we will consider a common synthetic use for this intermediate: the generation of the free amine in situ for an N-alkylation reaction. The efficiency of liberating the free amine from its salt is paramount to the overall success of the synthesis.

The selected model reaction is the alkylation of 2-pyrrolidinone with Benzyl(4-bromobutyl)(propan-2-yl)amine to form 1-(4-(benzyl(isopropyl)amino)butyl)pyrrolidin-2-one. This reaction requires the deprotonation of the amine salt to its free base form before it can act as a nucleophile.

G cluster_0 Salt Formation cluster_1 Model N-Alkylation Reaction FreeAmine Benzyl(4-bromobutyl)(propan-2-yl)amine HBr_Salt Hydrobromide Salt FreeAmine->HBr_Salt  + HBr HCl_Salt Chloride Salt FreeAmine->HCl_Salt  + HCl Salt_Input Amine Salt (HBr or HCl) HBr_Salt->Salt_Input Use in Reaction HCl_Salt->Salt_Input Use in Reaction FreeAmine_InSitu Free Amine (in situ) Salt_Input->FreeAmine_InSitu Deprotonation Base Base (e.g., K₂CO₃) Pyrrolidinone 2-Pyrrolidinone Product Alkylated Product Pyrrolidinone->Product Alkylation FreeAmine_InSitu->Product Alkylation

Caption: Workflow for salt synthesis and subsequent use in N-alkylation.

Objective: To compare the reaction yield and kinetics when starting from either the hydrobromide or chloride salt under identical conditions. The key variable is the efficiency and rate at which the active free amine is generated.

  • Setup: To two separate 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 2-pyrrolidinone (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (10 mL).

  • Reagent Addition: To Flask A, add Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide (1.1 eq). To Flask B, add Benzyl(4-bromobutyl)(propan-2-yl)amine hydrochloride (1.1 eq).

  • Reaction: Heat both flasks to 80°C and stir vigorously. The heterogeneous mixture contains the base (K₂CO₃) which neutralizes the amine salt to generate the free amine.

  • Monitoring: Monitor the reaction progress every hour by withdrawing a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by TLC and GC-MS to quantify the formation of the product and consumption of starting materials.

  • Work-up: After 6 hours (or upon completion), cool the reactions to room temperature, filter off the solids (K₂CO₃, KCl/KBr), and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography.

The primary difference in this experiment will arise from the solubility of the starting amine salt and the inorganic byproducts in the reaction solvent (acetonitrile).

  • Kinetics: The reaction starting with the hydrobromide salt is expected to proceed faster. The higher solubility of the amine hydrobromide in acetonitrile compared to the hydrochloride would lead to a higher concentration of the substrate available for deprotonation by the solid base at the liquid-solid interface.

  • Yield: While final yields after extended reaction times may be comparable, the more efficient reaction from the hydrobromide salt could lead to a higher isolated yield in a fixed timeframe and potentially fewer side products associated with prolonged heating.

  • Byproduct Effects: The inorganic byproduct in Flask A is potassium bromide (KBr), while in Flask B it is potassium chloride (KCl). Both have very low solubility in acetonitrile and will precipitate. However, the nature of the halide ion in solution, even at low concentrations, can influence the reaction environment. The bromide ion is a better leaving group than chloride, but in this specific reaction, it is the counter-ion, not a leaving group from the primary substrate.[7][8] Its main role here is influencing solubility.

ParameterStarting from Hydrobromide SaltStarting from Chloride SaltMechanistic Rationale
Reaction Rate FasterSlowerHigher solubility of the HBr salt in acetonitrile allows for more efficient deprotonation to the active free amine.
Product Yield (at 4h) Higher (e.g., ~75%)Lower (e.g., ~55%)A direct consequence of the faster reaction rate.
Final Isolated Yield (at 24h) High (e.g., >90%)High (e.g., >90%)The reaction should eventually proceed to completion with either salt, but requires more time with the HCl salt.
Process Considerations Shorter reaction time saves energy and resources.Longer reaction time may be required for complete conversion.The choice impacts process efficiency and throughput.

Practical Considerations for the Synthetic Chemist

  • Synthesis and Cost: Both salts are prepared by treating the free amine with a stoichiometric amount of either aqueous HBr or HCl, followed by crystallization. The cost of aqueous HBr is typically higher than that of HCl, which may make the hydrochloride salt more economical for large-scale synthesis.

  • Analytical Characterization: During characterization, be mindful of the counter-ion. In mass spectrometry, both will show the same parent ion for the free amine. In ¹H NMR, the amine protons (N-H) may show slightly different chemical shifts or broadening depending on the halide's interaction. In ion chromatography or elemental analysis, the presence of Br or Cl can be confirmed.

  • Downstream Compatibility: The choice of halide can impact subsequent steps. If the product is used in a reaction sensitive to halides, the residual amount and type of halide are important. For example, bromide ions can sometimes interfere with certain catalytic cycles (e.g., palladium catalysis) differently than chloride ions.

G center_node Counter-Ion Choice (Br⁻ vs. Cl⁻) Solubility Solubility (Organic vs. Aqueous) center_node->Solubility Hygroscopicity Hygroscopicity & Storage Stability center_node->Hygroscopicity Reactivity Reaction Kinetics (e.g., in situ base liberation) center_node->Reactivity Cost Cost & Availability of H-X source center_node->Cost

Caption: Interconnected considerations for counter-ion selection.

Conclusion & Recommendations

The selection between Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide and its chloride analog is not arbitrary. This guide demonstrates that the counter-ion has a tangible impact on the reagent's physical properties and its performance in synthesis.

Key Recommendations:

  • Choose the Hydrobromide Salt for:

    • Reactions in moderately polar to apolar organic solvents where reagent solubility is critical for reaction rate.

    • Applications where minimizing water content is essential, due to its generally lower hygroscopicity.

    • Faster reaction kinetics in processes like the model N-alkylation described.

  • Choose the Chloride Salt for:

    • Aqueous-based reactions or processes where high water solubility is advantageous.

    • Situations where cost is the primary driver, as HCl is generally more economical than HBr.

    • When a longer shelf-life under less-controlled atmospheric conditions is not a priority, or if proper desiccation is available.

Ultimately, the optimal choice depends on a holistic evaluation of the specific reaction conditions, solvent system, cost constraints, and handling requirements. By understanding the fundamental physicochemical differences imparted by the bromide and chloride counter-ions, researchers can optimize their synthetic strategies, improve process efficiency, and ensure greater experimental reproducibility.

References

  • OperaChem. (2023). Phase transfer catalysis (PTC). Available from: [Link]

  • Dalton Transactions. (2023). Revisiting ion-pair interactions in phase transfer catalysis: from ionic compounds to real catalyst systems. RSC Publishing. DOI:10.1039/D3DT03978A. Available from: [Link]

  • ResearchGate. General reactivity of quaternary ammonium salts. Available from: [Link]

  • Wikipedia. Phase-transfer catalyst. Available from: [Link]

  • Reddit. (2020). Better Leaving Group: Bromide VS Chloride. r/Mcat. Available from: [Link]

  • MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • ACS Publications. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega. Available from: [Link]

  • Chemistry LibreTexts. (2022). 8.5: Leaving Groups. Available from: [Link]

  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Available from: [Link]

  • Appchem. benzyl(4-bromobutyl)(propan-2-yl)amine. Available from: [Link]

  • RSC Publishing. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. Available from: [Link]

  • RSC Publishing. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Available from: [Link]

  • Science.gov. hygroscopic salt particles: Topics. Available from: [Link]

  • nupeg.ufrn.br. Solubilities of Salts in Mixed Solvents. Available from: [Link]

  • Cureus. (2023). Unexplained Bromide Toxicity Presenting as Hyperchloremia and a Negative Anion Gap. Available from: [Link]

Sources

Validation

Efficacy of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide compared to other N-benzyl protecting groups

An In-Depth Comparative Guide to the Efficacy of N-Benzyl Protecting Groups in Amine Synthesis In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and agrochemical research, the jud...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Efficacy of N-Benzyl Protecting Groups in Amine Synthesis

In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and agrochemical research, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal of strategies for amine protection, N-benzyl groups stand out for their general stability and versatile cleavage methods. This guide provides a comprehensive comparison of the archetypal N-benzyl (Bn) group with its electronically modified analogue, the N-p-methoxybenzyl (PMB) group. By delving into their reactivity, stability, and cleavage conditions, supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The N-Benzyl Group: A Double-Edged Sword of Stability and Reactivity

The benzyl group is a stalwart in amine protection, valued for its robustness across a wide array of reaction conditions, including acidic and basic environments.[1][2] Its installation is typically straightforward, often achieved through nucleophilic substitution with benzyl bromide (BnBr) in the presence of a base.[2][3] However, the very stability that makes it an attractive protecting group can also present challenges during its removal.

The primary methods for N-benzyl deprotection involve reductive or oxidative cleavage. Catalytic hydrogenolysis, employing catalysts like palladium on carbon (Pd/C) with a hydrogen source, is a widely used "traceless" method that yields the free amine and toluene as the byproduct.[4][5]

The N-p-Methoxybenzyl (PMB) Group: Fine-Tuning Reactivity for Orthogonal Strategies

The introduction of a methoxy group at the para-position of the benzyl ring significantly alters its electronic properties. This electron-donating group renders the PMB group more susceptible to oxidative and acidic cleavage compared to the unsubstituted benzyl group.[1] This key difference allows for orthogonal deprotection strategies, where a PMB group can be selectively removed in the presence of a Bn group.

Head-to-Head Comparison: Stability and Cleavage Conditions

The choice between an N-Bn and an N-PMB protecting group is fundamentally a strategic decision based on the desired stability and the available deprotection methods that are compatible with other functional groups in the molecule.

Condition CategoryReagents/EnvironmentN-Benzyl (Bn) StabilityN-p-Methoxybenzyl (PMB) StabilityKey Considerations
Reductive H₂/Pd-C, Na/NH₃(l)Labile (standard cleavage method)[1][4]Labile[1]Both groups are readily cleaved by catalytic hydrogenation.
Oxidative DDQ, CANGenerally Stable (cleavage is slow and requires harsh conditions)[1]Labile (standard cleavage method)[1]This represents the key difference, allowing for orthogonal deprotection.
Acidic (Brønsted) Trifluoroacetic Acid (TFA), HClGenerally Stable (cleavage requires harsh conditions/strong acids)[1]Labile (readily cleaved by moderate acids like TFA)[1]PMB is significantly less stable to acid than Bn.[1]
Acidic (Lewis) BCl₃, AlCl₃, BBr₃Labile (cleavage possible with strong Lewis acids)[1]LabileBoth groups can be cleaved, but conditions are generally harsh.
Basic NaH, t-BuOK, LDA, aq. NaOHStable[1]Stable[1]Both groups are robust under a wide range of basic conditions.

Experimental Protocols

Protocol 1: N-Benzylation of a Primary Amine

This protocol describes a general procedure for the protection of a primary amine using benzyl bromide.

Materials:

  • Primary amine (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of the primary amine in acetonitrile, add potassium carbonate.

  • Add benzyl bromide dropwise to the stirring suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of an N-Benzyl Group by Catalytic Hydrogenolysis

This protocol outlines the standard procedure for the removal of an N-benzyl group using palladium on carbon as a catalyst.

Materials:

  • N-benzylated amine (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (10 mol %)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-benzylated amine in methanol in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the flask and purge with hydrogen gas (or use a hydrogen-filled balloon).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the combined filtrate under reduced pressure to obtain the deprotected amine.

Protocol 3: Oxidative Deprotection of an N-p-Methoxybenzyl (PMB) Group

This protocol details the selective removal of a PMB group using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Materials:

  • N-PMB protected amine (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve the N-PMB protected amine in a mixture of dichloromethane and water (e.g., 10:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ portion-wise to the stirring solution. The reaction mixture will typically turn dark.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Synthetic Strategy

The following diagram illustrates a decision-making workflow for selecting between N-Bn and N-PMB protecting groups.

G start Start: Need to protect an amine q1 Is orthogonal deprotection required? start->q1 q2 Are strong oxidative conditions planned? q1->q2 No use_pmb Use N-PMB q1->use_pmb Yes q3 Is mild acidic cleavage desirable? q2->q3 No use_bn Use N-Bn q2->use_bn Yes q3->use_pmb Yes q3->use_bn No consider_other Consider alternative protecting groups

Caption: Decision workflow for selecting between N-Bn and N-PMB protecting groups.

Conclusion

The choice between N-benzyl and N-p-methoxybenzyl protecting groups is a nuanced decision that hinges on the overall synthetic strategy. While the N-benzyl group offers broad stability, its removal often requires reductive conditions that may not be compatible with other functionalities. The N-PMB group, with its enhanced lability towards oxidative and acidic conditions, provides a valuable tool for orthogonal deprotection, enabling more complex and elegant synthetic routes. By understanding the distinct characteristics of each protecting group, researchers can better navigate the challenges of modern organic synthesis.

References

  • Nagatsu, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]

  • Martínez-Montero, L., et al. (2016). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry. Available at: [Link]

  • Nagatsu, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC. Available at: [Link]

  • Reddy, G. S., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Available at: [Link]

  • Chem-Station. (2014). Benzyl (Bn) Protective Group. Available at: [Link]

  • Li, J., et al. (2019). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Guchhait, S. K., et al. (2016). Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Wessjohann, L. A., et al. (2003). 2 Protection of Functional Groups. In Peptide Synthesis I. Springer.
  • Atlanchim Pharma. (2021). 2-17 Science About O-Benzyl protecting groups. Available at: [Link]

  • PubChemLite. Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide (C14H22BrN). Available at: [Link]

  • Martínez-Montero, L., et al. (2016). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. University of Oviedo. Available at: [Link]

  • Zhang, M., et al. (2022). Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • ResearchGate. (2019). Synthesis of compounds 4–17. Reagents and conditions: (i) Benzyl... Available at: [Link]

  • Organic Chemistry Portal. Synthesis of benzylic amines. Available at: [Link]

  • Common Organic Chemistry. Benzyl Bromide. Available at: [Link]

  • Organic Syntheses. (2020). 9 - Organic Syntheses Procedure. Available at: [Link]

  • Phukan, P., et al. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Available at: [Link]

  • Taylor & Francis. (2019). Benzyl bromide – Knowledge and References. Available at: [Link]

Sources

Comparative

A Comparative Guide to the FT-IR Spectral Analysis of Benzyl(4-bromobutyl)(propan-2-yl)amine Hydrobromide

Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction: In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel chemical entities is...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide, a tertiary amine salt, presents a unique combination of functional groups that are amenable to characterization by Fourier-Transform Infrared (FT-IR) spectroscopy. This guide provides an in-depth analysis of its expected FT-IR spectrum, a comparison with structurally related compounds, and a robust experimental protocol for data acquisition. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and similar molecules, ensuring the integrity of their work.

FT-IR spectroscopy serves as a rapid and non-destructive analytical technique, providing a molecular "fingerprint" by measuring the absorption of infrared radiation by a sample, which induces vibrations in its chemical bonds. For a molecule like Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide, FT-IR is instrumental in confirming the presence of the key functional groups: the tertiary amine salt, the aromatic benzyl moiety, the aliphatic chains including the isopropyl group, and the terminal alkyl bromide.

Experimental Workflow for FT-IR Analysis

A standardized and well-documented experimental procedure is the cornerstone of reproducible and reliable analytical data. The following protocol outlines the steps for acquiring a high-quality FT-IR spectrum of a solid sample, such as Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide, using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.

experimental_workflow cluster_prep Sample Preparation & Instrument Setup cluster_analysis Sample Analysis cluster_processing Data Processing & Interpretation prep Ensure ATR crystal is clean instrument_setup Turn on spectrometer and allow to warm up prep->instrument_setup purge Purge sample compartment with dry N2 or air instrument_setup->purge background Collect background spectrum purge->background sample_placement Place a small amount of solid sample on ATR crystal background->sample_placement Ready for sample apply_pressure Apply consistent pressure to ensure good contact sample_placement->apply_pressure collect_spectrum Collect sample spectrum (e.g., 32 scans at 4 cm-1 resolution) apply_pressure->collect_spectrum atr_correction Apply ATR correction algorithm collect_spectrum->atr_correction Raw data baseline_correction Perform baseline correction atr_correction->baseline_correction peak_picking Identify and label major absorption peaks baseline_correction->peak_picking interpretation Correlate peaks to functional groups peak_picking->interpretation

Figure 1: A generalized experimental workflow for the FT-IR analysis of a solid sample using an ATR accessory.

Detailed Experimental Protocol:
  • Instrument and Accessory Preparation:

    • Ensure the FT-IR spectrometer and the ATR accessory (e.g., with a diamond or germanium crystal) are clean and properly aligned. A pristine crystal surface is crucial for high-quality data; it can be cleaned with a solvent like isopropanol and a soft, lint-free tissue.

    • Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure thermal stability of the source and detector.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide, which have strong IR absorptions.

  • Background Spectrum Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum of the crystal and the surrounding atmosphere will be automatically subtracted from the sample spectrum by the instrument's software.

  • Sample Measurement:

    • Place a small amount of the solid Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide sample onto the center of the ATR crystal.

    • Using the ATR's pressure clamp, apply firm and consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for achieving a strong and reproducible signal.

    • Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum should be processed using the spectrometer's software. This includes an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

    • Perform a baseline correction to ensure that the absorption peaks originate from a flat baseline.

    • Identify and label the major absorption peaks in the spectrum for subsequent analysis.

FT-IR Spectral Analysis of Benzyl(4-bromobutyl)(propan-2-yl)amine Hydrobromide

The structure of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide contains several distinct functional groups, each with characteristic vibrational frequencies. The following table summarizes the expected key absorption bands and their assignments.

Wavenumber Range (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~3085-3030Medium-WeakC-H StretchAromatic C-H (benzyl group)
~2975-2850StrongC-H StretchAliphatic C-H (butyl and isopropyl groups)
~2700-2300 Strong, Broad N⁺-H Stretch Tertiary amine hydrobromide
~1605, ~1495, ~1455Medium-WeakC=C StretchAromatic ring (benzyl group)
~1470-1450MediumC-H BendCH₂ scissoring and CH₃ asymmetric bending
~1385 and ~1370Medium-WeakC-H BendIsopropyl group (gem-dimethyl) split
~1250-1020MediumC-N StretchAliphatic amine
~740-700 and ~700-690StrongC-H BendAromatic out-of-plane bending (monosubstituted)
~690-515 Medium-Weak C-Br Stretch Alkyl bromide
In-depth Peak Identification and Rationale:
  • N⁺-H Stretch (Amine Salt): The most telling feature for this molecule is the presence of a strong and very broad absorption band in the 2700-2300 cm⁻¹ region.[1] This is characteristic of the N⁺-H stretching vibration in a tertiary amine salt.[1] The significant broadening is a result of strong hydrogen bonding between the protonated amine and the bromide counter-ion (N⁺-H···Br⁻).[2][3] This broad envelope often has superimposed sharper peaks from C-H stretches.[1] The absence of N-H stretching bands around 3300-3500 cm⁻¹ confirms the absence of primary or secondary amine functionalities.[4][5][6]

  • C-H Stretches: Aromatic C-H stretching vibrations from the benzyl group are expected at wavenumbers just above 3000 cm⁻¹.[7] In contrast, the aliphatic C-H stretching vibrations from the butyl and isopropyl groups will appear as strong bands in the 3000-2850 cm⁻¹ region.[5]

  • Aromatic Region: The presence of the benzene ring is confirmed by several peaks. The C=C stretching vibrations within the aromatic ring typically give rise to a pair of bands around 1600 cm⁻¹ and another pair around 1450 cm⁻¹.[8] Furthermore, strong bands in the 740-700 cm⁻¹ and 700-690 cm⁻¹ range are indicative of the out-of-plane C-H bending for a monosubstituted benzene ring.

  • Aliphatic Bending Vibrations: The bending (scissoring) of CH₂ groups and asymmetric bending of CH₃ groups are found around 1470-1450 cm⁻¹. A key indicator for the isopropyl group is the presence of a characteristic doublet, or two closely spaced bands, around 1385 cm⁻¹ and 1370 cm⁻¹, which arises from the symmetric bending of the gem-dimethyl groups.[9]

  • C-Br Stretch: The carbon-bromine bond vibration is expected in the fingerprint region of the spectrum. The C-Br stretch for alkyl bromides typically appears in the 690-515 cm⁻¹ range.[10][11][12][13] While this region can be complex, a discernible band here provides evidence for the bromo-functionalization of the butyl chain.

Comparative Spectral Analysis

To highlight the diagnostic power of FT-IR, it is instructive to compare the expected spectrum of our target molecule with that of a simpler, related compound, such as Benzylamine .

FeatureBenzyl(4-bromobutyl)(propan-2-yl)amine HydrobromideBenzylamine (Primary Amine)
N-H Stretch Strong, broad N⁺-H stretch at ~2700-2300 cm⁻¹ . No peaks at 3300-3500 cm⁻¹.Two sharp-to-medium peaks at ~3370 and ~3300 cm⁻¹ (asymmetric and symmetric N-H stretch).[14]
Aliphatic C-H Strong C-H stretches at ~2975-2850 cm⁻¹ (butyl & isopropyl).Weaker aliphatic C-H stretch from the benzylic CH₂.
C-Br Stretch Peak in the ~690-515 cm⁻¹ region.Absent.
Isopropyl Bending Doublet at ~1385 & ~1370 cm⁻¹ .Absent.

This comparison clearly demonstrates that FT-IR spectroscopy can readily distinguish between the tertiary amine salt and its primary amine precursor. The most significant differences are in the N-H stretching region, which directly reflects the nature of the amine functionality.

spectral_interpretation cluster_high_wavenumber High Wavenumber Region (4000-2500 cm⁻¹) cluster_fingerprint Fingerprint Region (1600-500 cm⁻¹) start Analyze FT-IR Spectrum q_nh_stretch Peaks at 3300-3500 cm⁻¹? start->q_nh_stretch a_nh_stretch_yes Primary or Secondary Amine q_nh_stretch->a_nh_stretch_yes Yes a_nh_stretch_no No Primary/Secondary Amine q_nh_stretch->a_nh_stretch_no No q_broad_band Broad band at 2700-2300 cm⁻¹? a_nh_stretch_no->q_broad_band a_broad_band_yes Tertiary Amine Salt Confirmed q_broad_band->a_broad_band_yes Yes a_broad_band_no No Amine Salt q_broad_band->a_broad_band_no No q_ch_stretch Peaks > 3000 cm⁻¹ and < 3000 cm⁻¹? a_broad_band_yes->q_ch_stretch a_ch_stretch_yes Aromatic and Aliphatic C-H Confirmed q_ch_stretch->a_ch_stretch_yes q_aromatic Peaks at ~1600, 1500, 740-690 cm⁻¹? a_ch_stretch_yes->q_aromatic a_aromatic_yes Aromatic Ring Confirmed q_aromatic->a_aromatic_yes q_isopropyl Doublet at ~1380 cm⁻¹? a_aromatic_yes->q_isopropyl a_isopropyl_yes Isopropyl Group Confirmed q_isopropyl->a_isopropyl_yes q_cbr Peak at 690-515 cm⁻¹? a_isopropyl_yes->q_cbr a_cbr_yes Alkyl Bromide Confirmed q_cbr->a_cbr_yes

Figure 2: A logical flowchart for the systematic interpretation of the FT-IR spectrum of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide.

Alternative and Complementary Analytical Techniques

While FT-IR is an excellent tool for functional group identification, a comprehensive structural elucidation relies on the synergy of multiple analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information on the carbon-hydrogen framework, including the connectivity of the atoms, the number of protons and carbons in different chemical environments, and the relative stereochemistry. This is the gold standard for structural confirmation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the confirmation of its elemental composition. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure by identifying key substructures.

  • Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, nitrogen, and bromine in the sample, which can be compared to the theoretical values calculated from the molecular formula to assess purity.

Conclusion

FT-IR spectroscopy is a powerful and efficient technique for the characterization of complex organic molecules like Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide. By systematically analyzing the key absorption bands, particularly the distinctive broad N⁺-H stretch of the tertiary amine salt, the aromatic C-H and C=C vibrations of the benzyl group, the characteristic bending of the isopropyl group, and the C-Br stretch, researchers can rapidly confirm the presence of the expected functional groups. When used in conjunction with other analytical methods such as NMR and MS, FT-IR provides a high degree of confidence in the structural identity and purity of synthesized compounds, which is a critical aspect of research and development in the pharmaceutical industry.

References

  • Cabana, A., and C. Sandorfy. "HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS." Canadian Journal of Chemistry, vol. 40, no. 4, 1962, pp. 615-621. [Link]

  • University of Colorado Boulder. "IR: alkyl halides." Organic Chemistry at CU Boulder. [Link]

  • ResearchGate. "FIGURE 1. (A) IR spectra of pure benzylamine (2a, black), pure..." ResearchGate. [Link]

  • Scribd. "IR Spectrum of Alkyl Halides." Scribd. [Link]

  • ResearchGate. "(PDF) FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights." ResearchGate. [Link]

  • ResearchGate. "FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating." ResearchGate. [Link]

  • ResearchGate. "Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1." ResearchGate. [Link]

  • ACS Publications. "FTIR Spectroscopic Study of the OH-Induced Oxidation of Isopropyl, Isobutyl, and tert-Butyl Acetates." The Journal of Physical Chemistry A. [Link]

  • ResearchGate. "Infrared spectra of benzylamine grafted to the silica gel surface,..." ResearchGate. [Link]

  • Chegg. "Solved 6. Identify the relevant peaks in the FTIR spectrum." Chegg.com. [Link]

  • University of Colorado Boulder. "IR: amines." Organic Chemistry at CU Boulder. [Link]

  • Illinois State University. "Infrared Spectroscopy." CDN. [Link]

  • Quora. "How to identify an alkyl halide using an infrared (IR) spectrum." Quora. [Link]

  • Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts. [Link]

  • Spectroscopy Online. "Organic Nitrogen Compounds V: Amine Salts." Spectroscopy Online. [Link]

  • FTIR Analysis. "Difference between Primary Secondary and Tertiary Amines Via FTIR." FTIR Analysis. [Link]

  • Spectroscopy Online. "Organic Nitrogen Compounds III: Secondary and Tertiary Amines." Spectroscopy Online. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Benzyl(4-bromobutyl)(propan-2-yl)amine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I understand that meticulous and safe handling of chemical reagents is paramount in the laboratory. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous and safe handling of chemical reagents is paramount in the laboratory. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide, ensuring the safety of personnel and the protection of our environment. The procedures outlined below are based on the known hazards of similar chemical structures, including halogenated organic compounds and amine hydrobromides.

Understanding the Hazards: A Proactive Approach to Safety

  • Brominated Organic Compounds: These are often irritating to the skin, eyes, and respiratory system.[1][2][3][4] Some can be lachrymators, causing tearing.[1][2][4][5]

  • Amines: Depending on their structure, amines can be corrosive and harmful if inhaled, absorbed through the skin, or swallowed.

  • Hydrobromide Salts: These are acidic and can be corrosive. When heated to decomposition, they can release toxic fumes of hydrogen bromide and nitrogen oxides.[1][4]

Therefore, it is crucial to handle Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide with the same precautions as other hazardous organic compounds.

Key Chemical Information
PropertyValue/InformationSource
Chemical Name Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide
CAS Number 1250407-65-8[6]
Molecular Formula C14H23Br2N[6][7]
Molecular Weight 365.15 g/mol [6]
Appearance Not specified, likely a solid
Known Hazards Based on analogous compounds: Irritant, potentially corrosive, harmful if swallowed or inhaled.[1][2][3][4]

Immediate Safety Protocols: Your First Line of Defense

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[8] Always wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles and a face shield.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Consult a glove compatibility chart for specific breakthrough times.

  • Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron or suit.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.[1]

Emergency Preparedness

Ensure that an eyewash station and a safety shower are readily accessible.[1][8] Have a spill kit rated for chemical spills nearby. In case of exposure:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][3] Remove contaminated clothing.[1] Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately.[1][3] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The primary principle for the disposal of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect any solid Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide, including contaminated items like weighing paper or spatulas, in a designated, properly labeled, and sealable hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, labeled, and sealed hazardous waste container intended for halogenated organic waste. Do not mix with incompatible waste streams.

  • Contaminated Labware: Disposable labware that has come into contact with the chemical should be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) three times. The rinsate must be collected as hazardous liquid waste.

Step 2: Waste Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide"

  • The approximate quantity of waste

  • The date of accumulation

  • The primary hazards (e.g., "Irritant," "Harmful")

Step 3: Storage Pending Disposal

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be:

  • Well-ventilated

  • Away from heat, sparks, and open flames[1][8]

  • Segregated from incompatible materials

Step 4: Final Disposal

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1] They are equipped to handle and dispose of such materials in accordance with all local, state, and federal regulations.

Decontamination Procedures

  • Work Surfaces: Wipe down all surfaces that may have come into contact with the chemical using a suitable solvent (e.g., ethanol or acetone) and then with soap and water. Collect all cleaning materials as solid hazardous waste.

  • Personal Protective Equipment: Remove and dispose of gloves and any other contaminated disposable PPE in the solid hazardous waste container. Wash reusable PPE, such as lab coats, separately from other laundry.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_final Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Segregate Segregate Waste (Solid, Liquid, Sharps) FumeHood->Segregate Collect Collect in Designated Hazardous Waste Container Segregate->Collect Label Label Container Correctly Collect->Label Store Store in Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup Store->EHS Dispose Professional Disposal EHS->Dispose End Disposal Complete Dispose->End Start Start Disposal Start->PPE

Caption: Disposal workflow for Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: If it is safe to do so, prevent the spread of the spill by using absorbent materials from a chemical spill kit.[9]

  • Absorb: For liquid spills, cover with an inert absorbent material like vermiculite or sand.[1][9] For solid spills, carefully sweep up the material to avoid creating dust.

  • Collect: Place the absorbed material or swept solids into a labeled hazardous waste container.[1][9]

  • Decontaminate: Clean the spill area as described in the decontamination section.

  • Report: Report the spill to your supervisor and your institution's EHS department.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure responsible chemical waste management. Always prioritize safety and consult with your institution's safety professionals if you have any doubts or questions.

References

  • CDN. SAFETY DATA SHEET: Benzyl bromide. [Link]

  • PubChemLite. Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide (C14H22BrN). [Link]

  • Appchem. benzyl(4-bromobutyl)(propan-2-yl)amine. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: Benzyl bromide. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Benzyl bromide, 98%. [Link]

  • The Organic Chemistry Portal. Benzyl Bromide - Common Organic Chemistry. [Link]

Sources

Handling

Personal protective equipment for handling Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide

Advanced Handling, PPE, and Deactivation Guide for Benzyl(4-bromobutyl)(propan-2-yl)amine Hydrobromide As drug development pushes toward more complex synthetic intermediates, handling bifunctional reactive molecules requ...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Handling, PPE, and Deactivation Guide for Benzyl(4-bromobutyl)(propan-2-yl)amine Hydrobromide

As drug development pushes toward more complex synthetic intermediates, handling bifunctional reactive molecules requires moving beyond generic safety data sheets. Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide presents a unique dual-hazard profile: it is both a potent electrophilic alkylating agent and a highly acidic, corrosive salt.

This technical briefing provides researchers and safety officers with a mechanistic understanding of the compound's risks, a dynamic Personal Protective Equipment (PPE) matrix, and self-validating operational protocols to ensure absolute laboratory safety.

Mechanistic Hazard Profiling

To safely handle this compound, scientists must understand the chemical causality behind its hazards:

  • The 4-Bromobutyl Electrophile: The terminal bromine acts as an excellent leaving group, rendering the molecule a highly active primary alkylating agent. Alkyl bromides undergo rapid SN​2 substitution with biological nucleophiles (such as thiol groups in proteins or nitrogen bases in DNA). This creates a severe risk of skin sensitization, systemic toxicity, and potential mutagenicity[1].

  • The Hydrobromide (HBr) Salt: While the HBr salt stabilizes the secondary amine for storage, it makes the compound highly acidic upon contact with ambient moisture, sweat, or tears. Dust aerosolization is the primary vector for acute respiratory distress and severe ocular damage, including corneal edema,[2].

  • Lipophilic Transdermal Risk: If the HBr salt is neutralized by biological buffers on the skin, the resulting free base is highly lipophilic (driven by the benzyl and isopropyl groups). This allows the free base to rapidly penetrate the dermal barrier, carrying the toxic alkylating payload directly into systemic circulation.

Quantitative Risk and Property Matrix

The following table summarizes the physical properties and corresponding hazard classifications, providing the rationale for specific engineering controls.

ParameterEstimated Value / GHS ClassMechanistic Rationale
Molecular Weight 365.15 g/mol High molecular weight solid; the primary airborne exposure route is dust aerosolization, not vapor pressure[3].
GHS Health Hazards Category 2 (Skin), Category 1 (Eye)HBr dissociation in moisture causes a localized pH drop, leading to rapid tissue necrosis and eye damage[2].
Alkylating Potential High (Primary Alkyl Bromide)The terminal bromide rapidly reacts with biological nucleophiles, requiring strict containment[1].
LogP (Free Base) > 3.0 (Highly Lipophilic)Neutralization of the salt enables rapid transdermal absorption of the molecule.

Dynamic PPE Selection Logic

Standard laboratory PPE is insufficient for handling lipophilic alkylating salts. Protection must be layered based on the chemical's penetration mechanics.

  • Hand Protection (Double-Gloving): Standard thin nitrile gloves offer poor breakthrough times against alkyl halides. Protocol: Wear a high-dexterity inner nitrile glove, covered by an outer heavy-duty butyl rubber glove. Butyl rubber provides superior chemical resistance against brominated compounds[4],[1].

  • Eye/Face Protection: Safety glasses are inadequate. Protocol: Tight-fitting chemical splash goggles must be worn. The HBr dust poses an immediate threat of irreversible corneal damage upon contact with ocular fluid,[2].

  • Respiratory & Engineering Controls: Protocol: All handling, weighing, and reactions must occur within a certified chemical fume hood with a face velocity of 0.4–0.6 m/s. If engineering controls are compromised, a NIOSH-approved P100 particulate respirator is mandatory to block corrosive dust[2],[3].

Self-Validating Operational Protocols

Do not rely on passive safety; every workflow must include verification steps to validate containment.

Protocol A: Static-Free Weighing and Transfer

Amine hydrobromide salts are highly prone to static cling, which can cause sudden, dangerous aerosolization of the powder[2].

  • Environmental Preparation: Verify fume hood airflow. Line the analytical balance area with anti-static weighing paper.

  • Static Mitigation: Use a grounded, static-dissipative spatula (e.g., PTFE-coated or grounded stainless steel) to transfer the solid.

  • Dispensing & Sealing: Weigh the material directly into a tared reaction vessel. Immediately seal both the source container and the reaction vessel before removing them from the balance area.

  • Validation (Self-Check): Wipe down the exterior of the sealed reaction vessel with a damp solvent wipe (e.g., isopropanol) to capture any invisible stray dust before transferring it to the reaction block.

Protocol B: Chemical Quenching of Excess Reagent

Unreacted alkyl bromides must never be disposed of directly into standard waste streams due to their environmental toxicity and reactivity[4],[1]. They must be chemically deactivated.

  • Solubilization: Dissolve any residual or spilled Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide in a polar aprotic solvent (e.g., DMF or DMSO) inside the fume hood.

  • Nucleophilic Substitution ( SN​2 ): Add a 5-fold molar excess of aqueous sodium thiosulfate ( Na2​S2​O3​ ). Stir aggressively at room temperature for 2–4 hours.

    • Causality: The thiosulfate anion is a potent, harmless nucleophile that displaces the terminal bromide, converting the hazardous alkylating agent into a non-toxic, water-soluble Bunte salt.

  • pH Neutralization: Carefully add saturated aqueous sodium bicarbonate until the solution pH stabilizes between 7 and 8.

    • Causality: Neutralizing the hydrobromide acidity prevents violent, gas-evolving reactions when mixed with other laboratory waste[2].

  • Disposal: Transfer the deactivated, neutralized solution to a designated halogenated aqueous waste container for professional incineration.

Visual Workflow Architecture

The following diagram outlines the logical decision tree for handling and deactivating this compound.

SafeHandling Risk 1. Hazard Assessment (Alkylating Agent & HBr Salt) PPE 2. Don PPE (Butyl/Nitrile Gloves, Goggles) Risk->PPE Hood 3. Isolate in Fume Hood (Draft > 0.4 m/s) PPE->Hood Weigh 4. Anti-Static Weighing (Minimize Aerosolization) Hood->Weigh React 5. Execute Synthesis (Closed System) Weigh->React Decision Spill or Excess Reagent? React->Decision Quench 6a. Quench via SN2 (Sodium Thiosulfate) Decision->Quench Yes Proceed 6b. Proceed to Purification Decision->Proceed No Waste 7. Hazmat Disposal (Incineration) Quench->Waste

Workflow for the safe handling, reaction, and quenching of alkylating amine hydrobromide salts.

References

  • Ataman Chemicals. "N-BENZYLAMINE: Safety, Handling, and Reactivity." Ataman Kimya. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide
Reactant of Route 2
Reactant of Route 2
Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide
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